Product packaging for 3-(2-Methoxyphenyl)propiophenone(Cat. No.:CAS No. 95465-72-8)

3-(2-Methoxyphenyl)propiophenone

Cat. No.: B1338761
CAS No.: 95465-72-8
M. Wt: 240.3 g/mol
InChI Key: BAGYEPGFHLEDIF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propiophenone (CAS 898769-65-8) is a high-purity chemical compound with a molecular formula of C17H18O3 and a molecular weight of 270.32 g/mol, primarily serving as a versatile synthetic intermediate in organic and medicinal chemistry research . This compound features a propiophenone backbone substituted with a 2-methoxyphenyl group, creating a unique three-dimensional architecture that defines its reactivity and physical properties . Researchers utilize this ketone derivative in Friedel-Crafts acylation reactions and other synthetic transformations to build more complex molecular structures . In pharmaceutical research, methoxyphenolic compounds structurally related to this compound have demonstrated significant anti-inflammatory activity in human airway epithelial cells, inhibiting multiple inflammatory mediators including CCL2, CCL5, IL-6, IL-8, and ICAM-1 . The compound serves as a key precursor in the synthesis of biologically active molecules and is valued for its potential in developing novel therapeutic agents, particularly for inflammatory conditions . As a building block in chemical synthesis, it enables exploration of structure-activity relationships in drug discovery programs. This compound is provided with comprehensive documentation including GC-MS and NMR characterization data to verify identity and purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B1338761 3-(2-Methoxyphenyl)propiophenone CAS No. 95465-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGYEPGFHLEDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517759
Record name 3-(2-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95465-72-8
Record name 3-(2-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Methoxyphenyl)propiophenone basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the basic properties, synthesis, and potential biological activities of 3-(2-Methoxyphenyl)propiophenone is provided in this technical guide. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this report also includes data on its close structural isomers, 3'-methoxypropiophenone and 4'-methoxypropiophenone, to provide a comparative context for researchers, scientists, and drug development professionals.

Compound Identity and Structure

This compound , also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is an aromatic ketone. Its chemical structure consists of a propiophenone core with a 2-methoxyphenyl group attached to the β-carbon of the propyl chain.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 1-phenyl-3-(2-methoxyphenyl)propan-1-one
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Canonical SMILES COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
InChI Key InChIKey=Generated upon synthesis and characterization

| CAS Number | Not assigned |

Physicochemical Properties

Table 2: Comparison of Physicochemical Properties of Methoxypropiophenone Isomers

Property This compound (Predicted) 3'-Methoxypropiophenone[1][2][3][4][5] 4'-Methoxypropiophenone
Appearance Colorless to light yellow liquid Colorless to light yellow liquid[2][4][5] -
Boiling Point ~250-260 °C at 760 mmHg 259 °C at 760 mmHg[2][4][5] -
Density ~1.0-1.1 g/cm³ 1.016 - 1.0812 g/cm³[3][4][5] -
Flash Point ~100-110 °C 98.9 °C[3][4][5] -
Refractive Index ~1.52 1.5230 (estimate)[2][4][5] -
Solubility Good solubility in organic solvents Good solubility in common organic solvents[4][5] -

| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature[2][4][5] | - |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar propiophenones is the Friedel-Crafts acylation or related reactions.

A potential synthesis workflow for this compound is outlined below. This is a hypothetical protocol that would require experimental validation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product 2-Methoxy-phenylacetyl chloride 2-Methoxy-phenylacetyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Methoxy-phenylacetyl chloride->Friedel-Crafts Acylation Benzene Benzene Benzene->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Catalyst

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup : To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane at 0 °C, add 2-methoxyphenylacetyl chloride (1 equivalent).

  • Addition of Benzene : Slowly add benzene (1.1 equivalents) to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Quenching : Carefully pour the reaction mixture into a beaker of ice-water with concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction : Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Data

No specific spectral data for this compound was found. However, ¹H NMR and ¹³C NMR spectra for the related isomer, 3'-methoxypropiophenone, have been reported[2][6]. These can serve as a reference for the expected chemical shifts in the target molecule.

Table 3: ¹H NMR Data for 3'-Methoxypropiophenone

Chemical Shift (ppm) Multiplicity Integration Assignment
1.23 t 3H -CH₃
3.00 q 2H -CH₂-
3.86 s 3H -OCH₃
7.10 dd 1H Ar-H
7.37 t 1H Ar-H
7.50 t 1H Ar-H

| 7.54 | d | 1H | Ar-H |

Biological Activity and Signaling Pathways

There is no direct research on the biological activities or associated signaling pathways of this compound. However, related compounds containing methoxyphenyl moieties have been investigated for various biological activities. For instance, some methoxylated chalcones and phenols exhibit antioxidant, anti-inflammatory, and anticancer properties[7][8][9][10].

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound with some structural similarities, has been shown to be a selective inhibitor of the STAT3 signaling pathway, which is implicated in inflammation and amyloidogenesis in Alzheimer's disease[9]. MMPP treatment in a mouse model of Alzheimer's disease was found to reduce neuroinflammation and the production of amyloid-β by inhibiting STAT3[9].

Below is a simplified representation of the STAT3 signaling pathway that could be a hypothetical target for compounds with similar structural motifs.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer Dimerizes STAT3_Dimer_N p-STAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Translocates Gene_Expression Target Gene Expression STAT3_Dimer_N->Gene_Expression Induces

Caption: Simplified STAT3 signaling pathway.

Safety and Handling

Specific GHS hazard information for this compound is not available. For its isomer, 3'-methoxypropiophenone, some reports indicate it may be harmful if swallowed or inhaled, and may cause skin and eye irritation[11]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound for which specific experimental data is lacking in the current scientific literature. This guide has provided predicted properties and a hypothetical synthesis protocol based on the known chemistry of its isomers and related molecules. The biological activity of structurally similar compounds suggests that this molecule could be of interest for further investigation, particularly in the context of anti-inflammatory and neuroprotective research. Further experimental work is required to fully characterize its physicochemical properties, validate synthetic routes, and explore its potential biological activities.

References

An In-depth Technical Guide to 3'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3-(2-Methoxyphenyl)propiophenone" requested in the topic is not readily identifiable in standard chemical databases and appears to be a less common or undocumented substance. This technical guide will therefore focus on its well-documented structural isomer, 3'-Methoxypropiophenone (CAS: 37951-49-8) , which shares the same molecular formula and core structure, with the methoxy group at the meta-position of the phenyl ring attached to the carbonyl group. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3'-Methoxypropiophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 37951-49-8[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
IUPAC Name 1-(3-methoxyphenyl)propan-1-one[3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 259 °C[2]
Melting Point ~ -1 °C[4]
Density 1.016 g/cm³[5]
Solubility Very slightly soluble in water (0.71 g/L at 25 °C). Good solubility in organic solvents like ethanol, methanol, and diethyl ether.[1][5]
Flash Point 98.9 °C[5]
Refractive Index 1.501[5]

Synthesis of 3'-Methoxypropiophenone

Several synthetic routes to 3'-Methoxypropiophenone have been reported. Below are detailed protocols for two common methods.

Grignard Reaction with a Nitrile

This method involves the reaction of a Grignard reagent, prepared from an m-methoxy-substituted bromobenzene, with propionitrile.[6]

Experimental Protocol:

  • Grignard Reagent Formation: In a reaction flask equipped with a reflux condenser and a dropping funnel, add 24.0 g (1.0 mol) of magnesium powder and 3.0 g of anhydrous aluminum trichloride to 300 mL of tetrahydrofuran (THF). Heat the mixture. Slowly add a solution of 187.1 g (1.0 mol) of m-methoxy bromobenzene in 300 mL of THF. Control the reaction temperature to maintain a gentle reflux (50-55 °C). After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.

  • Reaction with Propionitrile: While stirring, slowly add 55.1 g (1.0 mol) of propionitrile to the prepared Grignard reagent. After the addition is complete, allow the reaction to proceed for another 1.0-2.0 hours.

  • Work-up and Purification: Cool the reaction mixture in a cold-water bath and slowly add 3.0 mol/L hydrochloric acid to decompose the intermediate addition product. Separate the inorganic phase. The organic phase is subjected to distillation under atmospheric pressure to remove the THF. The residue is then purified by vacuum distillation to yield 3'-Methoxypropiophenone.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction and Purification start Mg, AlCl3, THF reagent1 m-methoxy bromobenzene in THF start->reagent1 Heat and slow addition grignard Grignard Reagent reagent1->grignard Reflux reaction Reaction Mixture grignard->reaction Slow addition reagent2 Propionitrile reagent2->reaction workup HCl Quench reaction->workup purification Distillation workup->purification product 3'-Methoxypropiophenone purification->product

Synthesis of 3'-Methoxypropiophenone via Grignard Reaction.
Friedel-Crafts Acylation

This classic method involves the acylation of anisole with propionyl chloride using a Lewis acid catalyst.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, suspend aluminum chloride in a solvent such as dichloromethane.

  • Acylation: Cool the suspension and add propionyl chloride dropwise, maintaining a low temperature.

  • Addition of Anisole: Add anisole to the reaction mixture at a controlled rate.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

  • Work-up and Purification: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with a dilute base solution and then with water, and dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.

Biological Activity and Potential Applications

While 3'-Methoxypropiophenone is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities.[1][4] The broader class of methoxy-substituted chalcones and other aromatic ketones has demonstrated a range of biological effects, including antimicrobial, antifungal, and antiproliferative activities.[7]

  • Antimicrobial and Antifungal Activity: Methoxy-substituted aromatic compounds have been reported to exhibit inhibitory activity against various bacterial and fungal strains.[7][8] For instance, some methoxychalcones have shown potent antifungal activity against Candida krusei and antibacterial effects against Pseudomonas aeruginosa.[7]

  • Antiproliferative Activity: Certain methoxylated chalcones have been found to display significant antiproliferative effects against various human cancer cell lines.[7]

Although specific quantitative biological data for 3'-Methoxypropiophenone is not extensively available in the public domain, its potential for biological activity warrants further investigation, particularly in the context of drug discovery and development.

Experimental Protocols for Biological Assays

To assess the biological activity of 3'-Methoxypropiophenone, standard in vitro assays can be employed. Below are representative protocols for cytotoxicity and antimicrobial susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 3'-Methoxypropiophenone in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_0 Preparation cluster_1 Assay and Measurement start Seed cells in 96-well plate treatment Treat with 3'-Methoxypropiophenone start->treatment incubation Incubate for 24-72h treatment->incubation mtt Add MTT reagent incubation->mtt solubilize Add solubilizing agent mtt->solubilize read Measure absorbance solubilize->read analysis Calculate IC50 read->analysis

Workflow for a general Cytotoxicity (MTT) Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10]

Experimental Protocol:

  • Preparation of Compound Dilutions: Perform serial twofold dilutions of 3'-Methoxypropiophenone in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density.

G cluster_0 Assay Setup cluster_1 Incubation and Analysis start Serial dilution of compound inoculate Inoculate 96-well plate start->inoculate inoculum Prepare microbial inoculum inoculum->inoculate incubation Incubate plate inoculate->incubation read Visual or OD reading incubation->read result Determine MIC read->result

Workflow for Antimicrobial Susceptibility (MIC) Testing.

Applications in Synthesis

The primary application of 3'-Methoxypropiophenone is as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Tapentadol, a centrally acting analgesic.[6] It is also utilized in the synthesis of agrochemicals, such as herbicides and insecticides.[1]

References

An In-depth Technical Guide to 2'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 2'-Methoxypropiophenone, a key chemical intermediate in the synthesis of various organic compounds. This document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of the potential biological activities and relevant signaling pathways associated with related methoxy-substituted aromatic ketones. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction and Nomenclature

The chemical name "3-(2-Methoxyphenyl)propiophenone" as specified in the topic is structurally ambiguous. A systematic interpretation is challenging. However, based on common chemical nomenclature, the most plausible and well-documented compound related to this name is 1-(2-methoxyphenyl)propan-1-one , commonly known as 2'-Methoxypropiophenone . This document will focus on this specific isomer.

2'-Methoxypropiophenone is an aromatic ketone characterized by a propiophenone core (a propan-1-one group attached to a benzene ring) with a methoxy group (-OCH₃) at the ortho (2') position of the phenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties. It serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of 2'-Methoxypropiophenone are summarized in the tables below.

Table 1: Physicochemical Properties of 2'-Methoxypropiophenone
PropertyValueReference(s)
IUPAC Name 1-(2-methoxyphenyl)propan-1-one[1]
Synonyms 2'-Methoxypropiophenone, Propionylanisole[1]
CAS Number 5561-92-2[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White crystal or pale purple to light pink liquid[2][3]
Melting Point 27-29 °C[2]
Boiling Point 273-275 °C[2]
Density 0.937 g/mL at 25°C[2]
Refractive Index (n²⁰/D) 1.5465[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Table 2: Spectroscopic Data for 2'-Methoxypropiophenone
SpectroscopyCharacteristic Peaks / ValuesReference(s)
¹H NMR Predicted: δ 7.5-7.7 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.95 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃)N/A
¹³C NMR Predicted: δ 202 (C=O), 157 (Ar-C-O), 133 (Ar-CH), 130 (Ar-CH), 128 (Ar-C), 121 (Ar-CH), 112 (Ar-CH), 55 (-OCH₃), 36 (-CH₂-), 8 (-CH₃)N/A
IR Spectroscopy Characteristic Absorptions: ~3050 cm⁻¹ (Ar C-H), ~2970 cm⁻¹ (Alkyl C-H), ~1680 cm⁻¹ (C=O stretch), ~1600, 1480 cm⁻¹ (Ar C=C), ~1240 cm⁻¹ (C-O stretch)N/A
Mass Spectrometry (EI) Major Fragments (m/z): 135 (M-C₂H₅)⁺, 92, 77[1]

Synthesis of 2'-Methoxypropiophenone

2'-Methoxypropiophenone can be synthesized through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation of anisole and the reaction of an organometallic reagent with a benzonitrile derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification A 2-Methoxybenzonitrile React Grignard Reaction in Dry THF A->React B Ethylmagnesium Bromide (Grignard Reagent) B->React Quench Aqueous Quench (e.g., aq. NH₄Cl or HCl) React->Quench 1. Reaction Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract 2. Workup Dry Drying Agent (e.g., MgSO₄) Extract->Dry Evap Solvent Evaporation Dry->Evap Purify Distillation or Chromatography Evap->Purify Product 2'-Methoxypropiophenone (Final Product) Purify->Product

Caption: General workflow for the Grignard synthesis of 2'-Methoxypropiophenone.

Experimental Protocols

Method: Grignard Reaction with 2-Methoxybenzonitrile

This protocol is adapted from a procedure for the synthesis of the meta-isomer (3'-Methoxypropiophenone) and is presented as a representative method.[4]

  • Materials:

    • 2-Methoxybenzonitrile

    • Ethylmagnesium bromide (e.g., 3 M solution in diethyl ether or THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

    • Standard reaction glassware, including a round-bottom flask, dropping funnel, and condenser, all flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxybenzonitrile (1 equivalent) and anhydrous THF.

    • Cool the mixture in an ice bath.

    • Add ethylmagnesium bromide solution (1.5 to 2 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting nitrile.

    • Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Stir the resulting mixture for 30-60 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-methoxyphenyl)propan-1-one.

Biological Activity and Signaling Pathways

While specific biological data for 2'-Methoxypropiophenone is limited in publicly accessible literature, the broader class of methoxy-substituted chalcones, propenones, and propiophenones has been investigated for various pharmacological activities. These compounds are recognized as privileged scaffolds in medicinal chemistry.

Derivatives of methoxy-substituted propenones have demonstrated significant anti-inflammatory properties.[5] One key mechanism for this activity is the inhibition of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors are master regulators of inflammatory responses, controlling the expression of genes involved in producing pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Table 3: Biological Activity of Related Methoxy-Substituted Aromatic Compounds
Compound ClassActivity ProfilePotential ApplicationsReference(s)
Methoxy-propenones Anti-inflammatory (inhibition of Src, Syk, NF-κB)Inflammatory disorders, autoimmune diseases[5]
Resveratrol Methoxy Derivatives Anti-platelet, Anti-cancer (prostate, colon)Cardiovascular disease, Oncology
Benzimidazole Methoxy Derivatives Antibacterial (vs. E. faecalis), Antiproliferative, AntioxidantInfectious diseases, Oncology
NF-κB Signaling Pathway

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory drug candidates based on the propiophenone scaffold.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates P_IkB Phosphorylated IκBα IkB->P_IkB NFkB NF-κB (p50/p65) NFkB_Active Active NF-κB NFkB->NFkB_Active Released Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) Ub_IkB Ubiquitinated IκBα P_IkB->Ub_IkB Ubiquitination Proteasome Proteasomal Degradation Ub_IkB->Proteasome Nucleus Nucleus NFkB_Active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, etc.) Nucleus->Genes Induces Transcription

Caption: A simplified diagram of the canonical NF-κB inflammatory signaling pathway.

Conclusion

2'-Methoxypropiophenone is a well-defined chemical compound with established physical properties and synthesis routes. While direct biological studies on this specific molecule are not widely reported, its structural similarity to a range of biologically active methoxy-substituted aromatics, including known anti-inflammatory agents, suggests its potential as a valuable intermediate in drug discovery and development. Further investigation into the biological activities of 2'-Methoxypropiophenone and its derivatives is warranted to explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis and application of this versatile chemical building block.

References

The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propiophenone is a chemical entity belonging to the propiophenone class of compounds, characterized by a phenyl ring attached to a propan-1-one structure with a methoxy group substitution. While the broader class of propiophenones and related chalcones has been the subject of considerable research, revealing a diverse range of biological activities, a comprehensive understanding of the specific mechanism of action for this compound remains largely undefined in publicly available scientific literature. This technical guide aims to synthesize the existing knowledge on related compounds to provide a potential framework for understanding its mechanism of action, while clearly highlighting the current knowledge gap.

Putative Biological Activities Based on Structural Analogs

Although direct experimental data on this compound is scarce, the biological activities of structurally similar molecules, particularly those containing a methoxyphenyl moiety and a propiophenone or chalcone backbone, can offer valuable insights into its potential therapeutic effects. Research on these related compounds suggests potential anti-inflammatory, anticancer, and antioxidant activities.

Potential Anti-Inflammatory Effects

A structurally related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone , has demonstrated notable anti-inflammatory properties. Studies have shown that this molecule exerts its effects by inhibiting key signaling molecules in inflammatory pathways. Specifically, it has been found to suppress the activity of Src and Syk kinases, which are critical upstream regulators of the NF-κB signaling cascade. By inhibiting these kinases, the compound effectively blocks the activation of NF-κB, a transcription factor that plays a central role in the expression of pro-inflammatory genes.[1][2]

Based on this evidence, it is plausible that this compound could also modulate inflammatory responses through a similar mechanism. The presence of the methoxyphenyl group might influence its interaction with cellular targets involved in inflammation.

Potential Anticancer and Antioxidant Activities

Derivatives of 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone have been investigated for their potential as anticancer agents. These studies have revealed cytotoxic effects against various cancer cell lines.[3] The underlying mechanism is thought to involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation.

Furthermore, many phenolic compounds, including those with methoxy substitutions, are known to possess antioxidant properties. They can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to various chronic diseases, including cancer. The methoxy group on the phenyl ring of this compound could potentially contribute to its antioxidant capacity.

Future Directions and a Call for Research

The lack of direct evidence regarding the mechanism of action of this compound presents a significant research opportunity. To elucidate its biological functions and therapeutic potential, a systematic investigation is warranted. The following experimental approaches are recommended:

  • In Vitro Assays: A comprehensive screening of this compound against a panel of kinases, receptors, and enzymes involved in inflammation, cancer, and oxidative stress would be a crucial first step.

  • Cell-Based Assays: Investigating the effects of the compound on relevant cell lines (e.g., cancer cell lines, immune cells) can help to identify its cellular targets and signaling pathways.

  • Preclinical In Vivo Studies: Should in vitro and cell-based assays yield promising results, further evaluation in animal models of disease would be necessary to determine its efficacy and safety profile.

Data Presentation

Currently, there is no quantitative data available in the public domain specifically for this compound. Future research should aim to generate data on parameters such as:

  • IC50/EC50 values: To quantify its potency against specific molecular targets or in cellular assays.

  • Binding affinities (Kd/Ki): To determine its affinity for target proteins.

  • Pharmacokinetic parameters: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound would need to be developed based on the specific biological activity being investigated. Standard protocols for assays such as kinase inhibition assays, cell viability assays (e.g., MTT), and western blotting to analyze protein expression and phosphorylation would be applicable.

Visualization of Potential Signaling Pathways

Given the anti-inflammatory activity of a related compound, a hypothetical signaling pathway that this compound might inhibit is presented below. This diagram is based on the known mechanism of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone and serves as a conceptual framework for future investigation.

Potential_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Syk Syk Src->Syk NFkB_complex IκB-NF-κB Syk->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Transcription Compound 3-(2-Methoxyphenyl) propiophenone Compound->Src Compound->Syk

Caption: Hypothetical inhibition of the Src-Syk-NF-κB signaling pathway by this compound.

Conclusion

While the exact mechanism of action for this compound remains to be elucidated, the study of its structural analogs provides a valuable starting point for future research. The potential for this compound to exhibit anti-inflammatory, anticancer, and antioxidant properties warrants a thorough investigation. The scientific community is encouraged to undertake the necessary preclinical studies to uncover the pharmacological profile of this compound, which may hold promise for the development of novel therapeutics.

References

Spectral Analysis of 3-(2-Methoxyphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-(2-methoxyphenyl)propiophenone, also known as 1-(2-methoxyphenyl)propan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is an aromatic ketone of interest in organic synthesis and pharmaceutical research. Accurate and detailed spectral data are crucial for its identification, characterization, and quality control. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and graphical representations of key concepts to facilitate understanding and application in a laboratory setting.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
164Data not available[M]⁺ (Molecular Ion)
135100[M-C₂H₅]⁺ or [C₈H₇O₂]⁺
92Data not available
77Data not available[C₆H₅]⁺
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsC=O (Ketone) Stretch
C-O (Aromatic Ether) Stretch
C-H (Aromatic) Stretch
C-H (Aliphatic) Stretch

Note: Specific peak values and intensities for ¹H NMR, ¹³C NMR, and IR were not explicitly found in the provided search results. The MS fragmentation is based on typical patterns for this type of molecule, with the base peak at m/z 135 confirmed[1].

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for an aromatic ketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set to 200-220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the crystal surface.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%. The peak corresponding to the intact molecule is the molecular ion peak ([M]⁺).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectral analysis of this compound.

Chemical_Structure_and_Key_Regions Chemical Structure of this compound cluster_structure This compound cluster_regions Key Spectroscopic Regions C10H12O2 C₁₀H₁₂O₂ MW MW: 164.20 g/mol structure Aromatic_Protons Aromatic Protons (~6.8-7.8 ppm) Aliphatic_Protons Aliphatic Protons (Propionyl group) Carbonyl_Carbon Carbonyl Carbon (~190-200 ppm) Aromatic_Carbons Aromatic Carbons (~110-160 ppm) Carbonyl_Stretch C=O Stretch (~1680 cm⁻¹)

Structure and key spectral regions.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

Workflow of spectroscopic analysis.

References

In-depth Technical Guide on the Potential Therapeutic Applications of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the therapeutic applications, biological activities, and mechanisms of action for the specific chemical compound 3-(2-Methoxyphenyl)propiophenone. The majority of available research focuses on its structural isomers, 3-(3-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone, which serve as intermediates in the synthesis of various pharmaceutical compounds.

This guide, therefore, will address the known information about the closely related isomers to provide a potential, albeit speculative, framework for the possible therapeutic avenues of this compound. It is crucial to emphasize that the information presented herein is based on analogy and does not represent established data for the title compound. Further empirical research is required to validate any of the potential applications discussed.

Introduction to Propiophenone Derivatives

Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. Variations in the substitution pattern on the phenyl ring can significantly influence the compound's chemical properties and biological activities. Methoxyphenylpropiophenones, in particular, have garnered interest in medicinal chemistry as versatile scaffolds for the development of novel therapeutic agents.

Synthesis and Chemical Properties

Table 1: General Chemical Properties of Methoxyphenylpropiophenone Isomers

PropertyThis compound (Predicted)3-(3-Methoxyphenyl)propiophenone3-(4-Methoxyphenyl)propiophenone
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
Appearance Likely a liquid or low-melting solidColorless to light yellow liquidWhite crystalline solid
Boiling Point Not available~259 °C~273 °C
Melting Point Not availableNot available28-30 °C
General Synthetic Approach: Friedel-Crafts Acylation

A common method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Workflow: General Friedel-Crafts Acylation

G reactant1 2-Methoxyanisole reaction Reaction Mixture reactant1->reaction reactant2 Propionyl Chloride reactant2->reaction catalyst AlCl₃ catalyst->reaction solvent Inert Solvent (e.g., CS₂) solvent->reaction workup Aqueous Work-up (HCl/Ice) reaction->workup product This compound (Crude) workup->product purification Purification (Distillation or Chromatography) product->purification final_product Pure Product purification->final_product

General workflow for Friedel-Crafts acylation.

Potential Therapeutic Applications (Based on Isomer Activity)

The therapeutic potential of this compound remains unexplored. However, by examining the biological activities of its 3- and 4-methoxy isomers, we can hypothesize potential areas of interest for future research.

Intermediate for Analgesic Drug Synthesis

3-(3-Methoxyphenyl)propiophenone is a key intermediate in the synthesis of Tapentadol, a centrally-acting opioid analgesic with a dual mechanism of action: µ-opioid receptor agonism and norepinephrine reuptake inhibition.

Signaling Pathway: Opioid Receptor Agonism

G ligand Opioid Agonist (e.g., Tapentadol) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/Go Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channels (K⁺, Ca²⁺) g_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp produces neuronal_activity Decreased Neuronal Excitability ion_channel->neuronal_activity analgesia Analgesia neuronal_activity->analgesia

Simplified opioid receptor signaling cascade.

Given its structural similarity, this compound could potentially serve as a precursor for novel analgesic compounds. The position of the methoxy group can influence the binding affinity and selectivity for various receptors, potentially leading to compounds with different pharmacological profiles.

Potential as a Scaffold for Anticancer Agents

Derivatives of 3-(4-methoxyphenyl)propiophenone have been investigated for their cytotoxic effects against various cancer cell lines. The propiophenone scaffold can be modified to introduce pharmacophores that target specific pathways involved in cancer cell proliferation and survival.

Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives

DerivativeTarget Cell LineIC₅₀ (µM)
Hypothetical Derivative A MCF-7 (Breast Cancer)Data not available
Hypothetical Derivative B A549 (Lung Cancer)Data not available
Hypothetical Derivative C U87-MG (Glioblastoma)Data not available
This table is for illustrative purposes only. No experimental data is currently available.

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays that would be relevant for evaluating its potential therapeutic applications.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Add Test Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_plate Measure Absorbance solubilization->read_plate analysis Calculate IC₅₀ read_plate->analysis end End analysis->end

Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The therapeutic potential of this compound is currently unknown due to a lack of dedicated research. Based on the activities of its structural isomers, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel analgesics or as a scaffold for the development of anticancer agents.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route for this compound.

  • Screening the compound for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic properties.

  • If promising activity is identified, elucidating the mechanism of action through in-depth in vitro and in vivo studies.

  • Investigating the structure-activity relationship of derivatives of this compound to optimize for potency and selectivity.

This technical guide highlights a significant gap in the scientific literature and underscores the need for further investigation into the pharmacological properties of this compound.

An In-depth Technical Guide to the Reactivity of the Methoxy Group in 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the methoxy group in 3-(2-Methoxyphenyl)propiophenone. The strategic placement of the methoxy group on the aromatic ring ortho to the propiophenone side chain introduces unique electronic and steric effects that govern its reactivity in various chemical transformations. This document details key reactions, provides experimental protocols for analogous systems, and presents quantitative data to inform synthetic strategies and drug development programs.

Electronic and Steric Influence of the Ortho-Methoxy Group

The reactivity of the methoxy group in this compound is primarily dictated by the interplay of its electronic and steric characteristics. The oxygen atom's lone pairs participate in resonance with the aromatic ring, acting as a potent electron-donating group through the +M (mesomeric) effect. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, the methoxy group also exerts an electron-withdrawing inductive (-I) effect due to the high electronegativity of the oxygen atom. In the case of the ortho position, steric hindrance from the adjacent propiophenone substituent can also influence the accessibility of reagents to the methoxy group and the aromatic ring.

Key Reactions Involving the Methoxy Group

The primary reactions involving the methoxy group of this compound and related 2-methoxyaryl ketones are O-demethylation and participation in intramolecular cyclization reactions following demethylation or activation of the aromatic ring.

O-Demethylation

The cleavage of the methyl-oxygen bond is a common and synthetically important transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids or nucleophilic reagents. The resulting phenol, 3-(2-hydroxyphenyl)propiophenone, is a valuable intermediate for the synthesis of various heterocyclic compounds, such as flavones and xanthones.

Table 1: Quantitative Data for O-Demethylation of Related 2-Methoxyaryl Ketones

ReagentSubstrateTemperature (°C)Reaction TimeYield (%)Reference
BBr₃2-Methoxyacetophenone0 to rt5 h97[1]
AlCl₃2-Methoxyacetophenonert3 h97[1]
HBrAryl methyl ethersElevatedVariesVaries[2]
NaSMe in DMFBenzacridine derivativeReflux2-5 hGood[3]

Experimental Protocol: Demethylation of 2-Methoxyacetophenone using Boron Tribromide (BBr₃)

This protocol is adapted from a general procedure for the demethylation of aryl methyl ethers and specific examples with related ketones. It should be optimized for this compound.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess BBr₃ by the slow addition of methanol.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-hydroxyphenyl)propiophenone.[2][3][4][5][6]

Diagram: BBr₃-Mediated Demethylation Workflow

G cluster_workflow Demethylation Workflow start Dissolve Substrate in Anhydrous DCM cool Cool to 0 °C start->cool Under N2 add_bbr3 Add BBr3 Solution (1.1-1.5 eq) Dropwise cool->add_bbr3 react Stir at Room Temperature (3-5 hours) add_bbr3->react Monitor by TLC quench Quench with Methanol at 0 °C react->quench workup Aqueous Workup (H2O, NaHCO3, Brine) quench->workup dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product 3-(2-hydroxyphenyl)propiophenone purify->product

Caption: Workflow for BBr₃-mediated demethylation.

Intramolecular Cyclization Reactions

The presence of the ortho-methoxy group, particularly after conversion to a hydroxyl group, facilitates intramolecular cyclization reactions to form various heterocyclic structures.

3-(2-Hydroxyphenyl)propiophenone, the demethylated product, can undergo intramolecular cyclization to form xanthone derivatives. This typically involves an oxidative cyclization step.

Diagram: Pathway to Xanthone Synthesis

G cluster_pathway Xanthone Synthesis Pathway start This compound demethylation O-Demethylation (e.g., BBr3) start->demethylation intermediate 3-(2-Hydroxyphenyl)propiophenone demethylation->intermediate cyclization Oxidative Cyclization intermediate->cyclization product Xanthone Derivative cyclization->product

Caption: General pathway for xanthone synthesis.

Experimental Protocol: Oxidative Cyclization of 2'-Hydroxychalcones to Flavones (Analogous System)

This protocol for a related chalcone cyclization can be adapted for the cyclization of 3-(2-hydroxyphenyl)propiophenone, which can be considered a dihydrochalcone.

Materials:

  • 3-(2-Hydroxyphenyl)propiophenone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Dissolve 3-(2-hydroxyphenyl)propiophenone (1.0 eq) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (I₂).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and then with brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[7][8]

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution. The directing effect of the substituents (methoxy and propiophenone groups) will determine the position of substitution. The methoxy group is a strong ortho, para-director, while the propiophenone group is a meta-director. The overall outcome will depend on the reaction conditions and the nature of the electrophile.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring. For this compound, the substitution is expected to occur at the position para to the activating methoxy group.

Diagram: Vilsmeier-Haack Reaction Logic

G cluster_logic Vilsmeier-Haack Reaction Logic substrate This compound reaction Electrophilic Aromatic Substitution substrate->reaction reagent Vilsmeier Reagent (POCl3, DMF) reagent->reaction product Formylated Product reaction->product Formylation at activated position

Caption: Logical flow of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction on an Activated Aromatic System (General)

This is a general protocol and would require optimization for this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Cool DMF in a round-bottom flask to 0 °C under a nitrogen atmosphere.

  • Slowly add POCl₃ dropwise with stirring. Allow the Vilsmeier reagent to form for about 30 minutes at 0 °C.

  • Add a solution of this compound in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the product by chromatography or recrystallization.[9][10][11]

Conclusion

The methoxy group in this compound is a versatile functional group that can be targeted for various synthetic transformations. Its primary reactivity centers around O-demethylation to the corresponding phenol, which opens up pathways for intramolecular cyclization to form valuable heterocyclic scaffolds like xanthones. Furthermore, the activating nature of the methoxy group allows for electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, to introduce further functionality onto the aromatic ring. The experimental protocols provided for analogous systems serve as a strong starting point for the development of specific synthetic routes for this compound and its derivatives in research and drug discovery. Careful consideration of the electronic and steric effects of the substituents is crucial for predicting and controlling the outcomes of these reactions.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is a fundamental method for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[2][3] The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a highly electrophilic acylium ion.[4][5]

This document provides detailed protocols for the synthesis of methoxypropiophenone through the Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride. The methoxy group in anisole is an activating group that directs the incoming electrophile to the ortho and para positions.[6][7] Consequently, the reaction yields a mixture of 2-methoxypropiophenone and 4-methoxypropiophenone, with the para isomer typically being the major product due to reduced steric hindrance.[7]

Reaction Mechanism

The Friedel-Crafts acylation of anisole proceeds through a well-established multi-step mechanism.[5]

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with propionyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.

  • Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[4][5]

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a complex with the strong Lewis acid catalyst (AlCl₃). This requires the use of stoichiometric amounts of the catalyst.[8]

  • Workup: The complex is hydrolyzed by adding water or dilute acid to release the final ketone product.[8][9]

G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Aqueous Workup PropionylCl Propionyl Chloride AcyliumIon Acylium Ion + [AlCl₄]⁻ PropionylCl->AcyliumIon + AlCl₃ Anisole Anisole AreniumIon Arenium Ion (Sigma Complex) Anisole->AreniumIon + Acylium Ion AreniumIon_2 Arenium Ion ProductComplex Product-Catalyst Complex AreniumIon_2->ProductComplex - H⁺ (via [AlCl₄]⁻) ProductComplex_2 Product-Catalyst Complex FinalProduct Methoxypropiophenone (ortho- and para-) ProductComplex_2->FinalProduct + H₂O/H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Anisole.

Experimental Protocols

This section details a representative protocol for the synthesis of methoxypropiophenone. It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, as the Lewis acid catalyst is highly sensitive to moisture.[10][11]

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Anhydrous FeCl₃162.20-0.66 g4.0 mmol
Anisole108.140.9950.43 mL4.0 mmol
Propionyl Chloride92.521.0650.41 mL4.6 mmol
Dichloromethane (CH₂Cl₂)84.931.326~15 mL-
Deionized Water18.021.000~25 mL-
5% aq. NaOH--~10 mL-
Anhydrous MgSO₄120.37-~2 g-

Equipment

  • 25 mL Round-bottom flask

  • Magnetic stir bar and stir plate

  • Claisen adapter

  • Pasteur pipette

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Gravity filtration setup

  • Hot plate or rotary evaporator

Procedure

  • Reaction Setup:

    • To a 25 mL round-bottom flask containing a magnetic stir bar, add iron(III) chloride (FeCl₃, 0.66 g, 4.0 mmol).[6]

    • Add 6 mL of dichloromethane (CH₂Cl₂) to the flask.[6]

    • Add propionyl chloride (0.41 mL, 4.6 mmol) to the mixture.[6]

    • Fit the flask with a Claisen adapter.[6]

  • Reaction Execution:

    • Prepare a solution of anisole (0.43 mL, 4.0 mmol) in 3 mL of dichloromethane.[6]

    • Slowly add the anisole solution dropwise to the stirring reaction mixture over approximately 5 minutes using a Pasteur pipette.[6] The reaction is exothermic; a gentle reflux of the dichloromethane solvent may be observed.[9]

    • After the addition is complete, allow the mixture to stir for an additional 10-15 minutes at room temperature to ensure the reaction is complete.[6][9]

  • Workup and Isolation:

    • Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water. An exothermic reaction will occur.[6]

    • Stir the mixture for 5 minutes, then transfer it to a separatory funnel.[6][9]

    • Add another 10 mL of water to the separatory funnel.[6]

    • Extract the aqueous layer with two 5 mL portions of dichloromethane. The dichloromethane layer is the bottom layer.[6][9]

    • Combine the organic layers.[6]

    • Wash the combined organic layers with 10 mL of 5% aqueous sodium hydroxide (NaOH) solution to remove any remaining acidic impurities.[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for about 5 minutes.[6]

  • Product Purification:

    • Remove the drying agent by gravity filtration, collecting the filtrate in a pre-weighed beaker.[6]

    • Evaporate the dichloromethane solvent using a hot plate on a low heat setting or a rotary evaporator to yield the crude product.[6]

    • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Representative Reagent Stoichiometry

ReagentRoleStoichiometric Ratio
AnisoleAromatic Substrate1.0
Propionyl ChlorideAcylating Agent~1.15
Iron(III) ChlorideLewis Acid Catalyst~1.0
DichloromethaneSolvent-

Note: Stoichiometry is based on the protocol presented.[6] In many Friedel-Crafts acylations using AlCl₃, a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.[8]

Table 2: Product Characterization Data for 4-Methoxypropiophenone (Major Product)

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molar Mass164.20 g/mol
AppearanceColorless to light yellow liquid
Boiling Point~259 °C[12]
¹H NMR (CDCl₃, δ ppm)~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~2.95 (q, 2H, -CH₂-), ~1.20 (t, 3H, -CH₃)
IR (cm⁻¹)~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1260 (C-O stretch)

Note: Spectroscopic data are approximate values and may vary slightly based on experimental conditions and instrument.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

G start Start setup Reaction Setup (FeCl₃, CH₂Cl₂, Propionyl Chloride) start->setup addition Slow Addition of Anisole Solution setup->addition stir Stir at Room Temperature (10-15 min) addition->stir quench Quench with Ice-Cold Water stir->quench extract Separate and Extract with CH₂Cl₂ quench->extract wash Wash with 5% NaOH extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Methoxypropiophenone evaporate->product end End product->end

Caption: Workflow for the synthesis of Methoxypropiophenone.

Safety and Limitations

  • Reagent Hazards: Both aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive.[10] Propionyl chloride is also corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Exotherm: The reaction is exothermic. Controlled, slow addition of reagents is necessary to manage the reaction temperature.[9]

  • Limitations: Friedel-Crafts acylation is generally not effective on highly deactivated aromatic rings (e.g., nitrobenzene). Also, the reaction can be prone to polysubstitution if not controlled, although acylation deactivates the ring, making the second acylation less favorable than the first.

References

detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3-(2-Methoxyphenyl)propiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is a dihydrochalcone derivative. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This document outlines a reliable two-step procedure for the synthesis of this compound, involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Overall Synthesis Pathway

The synthesis is performed in two main stages:

  • Step 1: Claisen-Schmidt Condensation. An aromatic ketone (acetophenone) and an aromatic aldehyde (2-methoxybenzaldehyde) react under basic conditions to form an α,β-unsaturated ketone, specifically (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone).

  • Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the intermediate chalcone is selectively reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final saturated ketone product.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Acetophenone + 2-Methoxybenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation Reactants->Step1 NaOH, Ethanol Intermediate (E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate) Step1->Intermediate Formation of α,β-unsaturated ketone Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 H2, Pd/C, Methanol Product This compound (Final Product) Step2->Product Selective Reduction

Caption: Two-step synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
AcetophenoneC₈H₈O120.15
2-MethoxybenzaldehydeC₈H₈O₂136.15
Sodium HydroxideNaOH40.00
Ethanol (95%)C₂H₅OH46.07
Palladium on Carbon (10% Pd)Pd/C-
Hydrogen GasH₂2.02
MethanolCH₃OH32.04
Ethyl AcetateC₄H₈O₂88.11
HexaneC₆H₁₄86.18
Celite®--
Protocol 1: Synthesis of (E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)

This procedure is based on the principles of the Claisen-Schmidt condensation reaction.[2][3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in 50 mL of 95% ethanol.

  • Initiation: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: A precipitate, typically yellow, should begin to form. Continue stirring the mixture vigorously for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with 50 mL of cold water, followed by 20 mL of cold ethanol to remove unreacted starting materials and excess base.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol.

    • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of the chalcone intermediate.[1][4]

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the dried chalcone from Protocol 1 (5 mmol), 10% Palladium on Carbon (Pd/C) catalyst (approximately 50 mg, ~5 mol%), and 40 mL of methanol.[4]

  • Hydrogenation:

    • Seal the flask with a rubber septum.

    • Carefully flush the flask with hydrogen gas. This can be achieved by connecting the flask to a vacuum line to remove air, followed by backfilling with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[1]

    • Leave the hydrogen balloon connected to the flask via a needle through the septum and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the chalcone spot. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully remove the hydrogen atmosphere.

    • Filter the reaction mixture through a pad of Celite® into a clean, tared round-bottom flask to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.[4]

    • Remove the solvent (methanol) from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product is often pure enough for many applications. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent can be performed.[5]

Data Summary

Table 1: Reactant Quantities for Synthesis

StepCompoundMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1Acetophenone120.1510~1.20 g
12-Methoxybenzaldehyde136.1510~1.36 g
110% NaOH (aq)40.00-20 mL
1Ethanol (95%)46.07-50 mL
2Chalcone Intermediate238.285~1.19 g
210% Pd/C--~50 mg
2Methanol32.04-40 mL

Table 2: Expected Product Characterization

CompoundAppearanceYield (%)Melting Point (°C)
(E)-3-(2-MeO-Ph)-1-Ph-prop-2-en-1-oneYellow Crystalline Solid85-95%~68-72 °C
This compoundWhite to Off-White Solid>90%~55-59 °C

Note: Yields and melting points are typical and may vary based on experimental conditions and purity.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and disappearance of alkene protons.

  • ¹³C NMR Spectroscopy: To verify the carbon framework.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final compound.[1]

References

Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propiophenone is an aromatic ketone that may serve as a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for subsequent reaction steps and for ensuring the quality and safety of final drug products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar organic compounds.

Principles of Separation

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, a normal-phase chromatography setup is employed.

  • Stationary Phase: Silica gel, a polar adsorbent, is used.

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane (or cyclohexane) and ethyl acetate, is used.

  • Separation Mechanism: The components of the crude mixture will travel through the column at different rates. More polar impurities will have a stronger affinity for the polar silica gel and will move slower, while less polar impurities will travel faster with the non-polar mobile phase. This compound, being a moderately polar ketone, will elute at an intermediate rate, allowing for its separation from both more and less polar contaminants. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively elute compounds with increasing polarity.

Quantitative Data Summary

The following table presents representative data for the purification of a closely related isomer, 3-methoxypropiophenone, which demonstrates the typical efficiency of silica gel chromatography for this class of compounds. This data can be considered as a benchmark for the purification of this compound.

ParameterValueNotes
Initial Mass of Crude Product 25.9 gFor 3'-methoxypropiophenone[1]
Final Mass of Purified Product 22.9 g (representative)Calculated based on reported yield
Chromatographic Yield ~88.6%As reported for 3-methoxypropiophenone synthesis[2]
Initial Purity (Pre-Column) VariableDependent on synthesis work-up
Final Purity (Post-Column) >99.4%As reported for 3-methoxypropiophenone[2]
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography
Mobile Phase System Cyclohexane/Ethyl Acetate GradientA common system for ketones

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane or Cyclohexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Funnel

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Preparation of the Column (Slurry Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add a non-polar solvent (e.g., hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Packing the Column: Close the stopcock and fill the column about one-third with hexane. Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica. Continuously tap the sides of the column gently to ensure even settling and to remove any air bubbles.

  • Finalizing the Packing: Once all the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition. Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the silica gel run dry at any point.

Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.

  • Load the Column: Carefully add the dissolved sample solution onto the top of the sand layer using a pipette.

  • Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has completely entered the silica gel bed.

  • Wash: Carefully add a small amount of the initial, non-polar mobile phase (e.g., 100% hexane) and allow it to pass through the sand layer to wash any remaining sample into the silica gel.

Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial mobile phase (e.g., 100% hexane or a 98:2 hexane:ethyl acetate mixture).

  • Gradient Elution: Start collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to start with 100% hexane, then move to 98:2, 95:5, 90:10, and 80:20 hexane:ethyl acetate mixtures. For 3'-methoxypropiophenone, a gradient of 0-25% ethyl acetate in cyclohexane has been shown to be effective[1].

  • Monitor Elution: Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC) against a reference spot of the crude material.

  • Isolate the Product: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow Diagram

G cluster_prep cluster_load cluster_elute cluster_analyze prep Column Preparation load Sample Loading prep->load Column Ready slurry Prepare Silica Slurry in Hexane pack Pack Column with Slurry slurry->pack sand Add Sand Layers (Bottom and Top) pack->sand dissolve Dissolve Crude Product in Minimal Solvent elute Elution & Collection load->elute Sample Adsorbed apply Apply Sample to Column dissolve->apply gradient Start Elution with Hexane/EtOAc Gradient analyze Analysis & Isolation elute->analyze Fractions Collected collect Collect Fractions gradient->collect tlc Monitor Fractions by TLC final_product Purified This compound analyze->final_product Isolation Complete combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound requested, 3-(2-Methoxyphenyl)propiophenone, specifies an ortho (2-position) methoxy group. However, the vast majority of available scientific literature focuses on the isomeric compound, 3'-Methoxypropiophenone , which has a meta (3-position) methoxy group. This document will focus on the applications of 3'-methoxypropiophenone, a key intermediate in pharmaceutical and chemical synthesis, for which detailed protocols and data are available.

Application Note 1: Key Intermediate in the Synthesis of Tapentadol

3'-Methoxypropiophenone is a crucial starting material for the synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain.[1][2] The propiophenone structure provides the core backbone onto which the additional functionalities of the final drug are constructed.

Core Reaction: The synthesis involves a Reformatsky-type reaction where 3'-methoxypropiophenone reacts with an α-bromoester in the presence of zinc metal. This is followed by a series of transformations to introduce the dimethylamino group and demethylate the methoxy ether to the final phenolic drug.[2]

Experimental Protocol: Synthesis of Tapentadol Intermediate

This protocol details the initial reaction of 3'-methoxypropiophenone.

  • Under a nitrogen atmosphere, charge a reaction vessel with tetrahydrofuran (200 ml) and zinc metal (100 g).[2]

  • Heat the mixture to 65±2°C.[2]

  • Add ethyl 2-bromopropionate (20 g) followed by the drop-wise addition of trimethylsilyl chloride (10 ml).[2]

  • Prepare a mixture of 3'-methoxypropiophenone (100 g), ethyl 2-bromopropionate (120 g), and tetrahydrofuran (300 ml).[2]

  • Add this mixture to the reaction vessel while maintaining the temperature between 65-75°C.[2]

  • After the addition is complete, reflux the reaction mass for 1-2 hours.[2]

  • Cool the reaction to 0-5°C and add a 15% dilute HCl solution (200 ml) while keeping the temperature below 20°C.[2]

  • Add toluene (300 ml) and stir the mixture for 30 minutes.[2]

  • Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]

  • Distill the solvent to yield the product.[2]

Quantitative Data for Tapentadol Intermediate Synthesis
ParameterValueReference
Starting Material3'-Methoxypropiophenone[2]
ReagentsZinc, Ethyl 2-bromopropionate, Trimethylsilyl chloride, HCl[2]
SolventTetrahydrofuran, Toluene[2]
Reaction Temperature65-75°C, then 0-5°C[2]
Reaction Time1-2 hours (reflux)[2]
Product Yield237 g (100% crude)[2]

Logical Workflow for Tapentadol Intermediate Synthesis

G cluster_prep Reaction Setup cluster_reaction Main Reaction cluster_workup Workup and Isolation prep1 Charge THF and Zinc prep2 Heat to 65°C prep1->prep2 prep3 Add Ethyl 2-bromopropionate and TMSCl prep2->prep3 react2 Add mixture to reactor at 65-75°C prep3->react2 react1 Prepare mixture of 3'-Methoxypropiophenone, Ethyl 2-bromopropionate, THF react1->react2 react3 Reflux for 1-2 hours react2->react3 workup1 Cool to 0-5°C react3->workup1 workup2 Quench with 15% HCl workup1->workup2 workup3 Extract with Toluene workup2->workup3 workup4 Wash, Dry, and Concentrate workup3->workup4 workup5 Isolate Product workup4->workup5

Caption: Workflow for the synthesis of a key Tapentadol intermediate.

Application Note 2: Synthesis of 2,3,6-Trisubstituted Pyridines

3'-Methoxypropiophenone can serve as a building block in multi-component reactions to generate complex heterocyclic structures. One such application is the copper-catalyzed synthesis of 2,3,6-trisubstituted pyridines, which are valuable scaffolds in medicinal chemistry.

Core Reaction: This reaction involves the condensation of a ketone (3'-methoxypropiophenone), an alkyne (e.g., 1,3-diphenylprop-2-yn-1-one), and an ammonia source (ammonium carbonate) in the presence of a copper catalyst and an oxidant.[2]

Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine
  • In a reaction vial, combine 1,3-diphenylprop-2-yn-1-one (0.2 mmol), 3'-methoxypropiophenone (0.4 mmol), ammonium carbonate (4.0 equivalents), Cu(OAc)₂ (10 mol %), and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO, 2.0 equivalents).[2]

  • Add dimethyl sulfoxide (DMSO, 1 mL) as the solvent.[2]

  • Stir the reaction mixture at 120°C in an oil bath for 20 hours.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Extract the product with ethyl acetate and wash the combined organic layers with brine.[2]

  • Dry the organic phase with Na₂SO₄ and evaporate the solvent in vacuo.[2]

  • Purify the residue by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate, 40:1) to obtain the desired pyridine derivative.[2]

Quantitative Data for Pyridine Synthesis
ParameterValueReference
Ketone Substrate3'-Methoxypropiophenone (0.4 mmol)[2]
Alkyne Substrate1,3-Diphenylprop-2-yn-1-one (0.2 mmol)[2]
CatalystCu(OAc)₂ (10 mol %)[2]
OxidantTEMPO (2.0 equiv.)[2]
Ammonia SourceAmmonium Carbonate (4.0 equiv.)[2]
SolventDMSO[2]
Reaction Temperature120°C[2]
Reaction Time20 hours[2]

Reaction Pathway for Pyridine Synthesis

G ketone 3'-Methoxy- propiophenone product 2,3,6-Trisubstituted Pyridine ketone->product alkyne 1,3-Diphenylprop- 2-yn-1-one alkyne->product ammonia NH₄(CO₃)₂ ammonia->product catalyst Cu(OAc)₂ / TEMPO DMSO, 120°C catalyst->product

Caption: Multi-component synthesis of a substituted pyridine.

Application Note 3: Potential Precursor for Chalcones and Flavonoids

While direct applications of this compound in flavonoid synthesis are not prominently documented, its structure is closely related to the precursors of chalcones. Chalcones are α,β-unsaturated ketones that serve as the central biogenetic precursors to all flavonoids, a large class of natural products with diverse biological activities.[3][4][5] 2'-Hydroxy or 2'-methoxy acetophenones are typically used in Claisen-Schmidt condensations with benzaldehydes to form chalcones.[3][6]

Core Reaction (Related): The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form a chalcone.[3] This protocol describes the synthesis of a methoxy chalcone using a related starting material, 4'-methoxyacetophenone.

Experimental Protocol: Green Synthesis of 4-Hydroxy-4'-Methoxychalcone

This "green chemistry" protocol uses a solvent-free grinding technique.

  • Place 4-methoxyacetophenone, 4-hydroxybenzaldehyde, and solid NaOH in a mortar.[6]

  • Grind the mixture with a pestle for 30 minutes at room temperature.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[3]

  • Dilute the reaction mixture with cold water and neutralize with a cold 10% HCl solution.[3]

  • Filter the resulting precipitate and recrystallize from 96% ethanol to yield the pure chalcone.[3][6]

Quantitative Data for Chalcone Synthesis (Grinding Method)
ParameterValueReference
Ketone Substrate4'-Methoxyacetophenone[3][6]
Aldehyde Substrate4-Hydroxybenzaldehyde[6]
CatalystSolid NaOH[6]
SolventNone (Solvent-free)[3][6]
Reaction Time30 minutes[6]
Product4-Hydroxy-4'-methoxychalcone[6]

Biosynthetic Pathway from Chalcones to Flavanones

G cluster_chalcone Chalcone Synthesis cluster_flavonoid Flavonoid Synthesis acetophenone Methoxy Acetophenone chalcone 2'-Hydroxychalcone acetophenone->chalcone benzaldehyde Benzaldehyde Derivative benzaldehyde->chalcone flavanone Flavanone chalcone->flavanone Isomerization cs Claisen-Schmidt Condensation (Base Catalyst) cs->chalcone chi Chalcone Isomerase (Intramolecular Cyclization) chi->flavanone

Caption: General pathway for flavonoid synthesis via chalcones.

References

analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand for precise and robust analytical methodologies is evident in the fields of pharmaceutical research and development. This document provides detailed application notes for the quantitative analysis of methoxyphenylpropiophenone derivatives, with a specific focus on 3'-Methoxypropiophenone as a representative compound. The protocols and data presented herein are intended for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the analyte is fundamental for the development of robust analytical methods. The properties of 3'-Methoxypropiophenone are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(3-methoxyphenyl)propan-1-one[1]
Synonyms 3'-Methoxypropiophenone, m-Methoxypropiophenone[1][2]
CAS Number 37951-49-8[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 259 °C[3]
Density 1.016 - 1.081 g/cm³[2][3]
Water Solubility Very slightly soluble (0.71 g/L at 25°C)[2]

Application Note 1: Quantification of 3'-Methoxypropiophenone by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture. The following protocol describes a reverse-phase HPLC method suitable for the quantification of 3'-Methoxypropiophenone.[4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[4]

  • 3'-Methoxypropiophenone reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.

  • Acidify the aqueous component with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%) to improve peak shape. For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid.[4]

  • Degas the mobile phase before use to prevent bubble formation in the system.

3. Preparation of Standard Solutions

  • Accurately weigh a known amount of 3'-Methoxypropiophenone reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Dissolve the sample containing 3'-Methoxypropiophenone in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Chromatographic Conditions

  • The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column Newcrom R1 (or equivalent reverse-phase C18)[4]
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric/Formic Acid)[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25-30 °C)
Detection Wavelength To be determined by UV scan (typically around 254 nm)

6. Data Analysis

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 3'-Methoxypropiophenone in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standards Standard Preparation Standards->HPLC Sample Sample Preparation Sample->HPLC Detector UV-Vis Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification Calibration->Quantification

HPLC Analysis Workflow for Quantification.

Application Note 2: Quantification of 3'-Methoxypropiophenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas, 99.999% purity)

  • Acetonitrile or Dichloromethane (GC grade)

  • 3'-Methoxypropiophenone reference standard

  • Internal Standard (IS), e.g., Propiophenone[5]

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Prepare a stock solution of 3'-Methoxypropiophenone (e.g., 1 mg/mL) and an internal standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Prepare calibration standards by serial dilution, each containing a constant concentration of the internal standard.

3. Sample Preparation

  • Accurately weigh or measure the sample and dissolve it in the chosen solvent.

  • Add the internal standard to the sample solution to the same final concentration as in the calibration standards.

  • Vortex the solution and transfer it to an autosampler vial.

4. GC-MS Conditions

  • The following table provides a starting point for GC-MS method development.

ParameterRecommended Setting
Injection Mode Split (e.g., 1:10)
Injector Temperature 280 °C[6]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temp 280 °C[6]
Ion Source Electron Ionization (EI) at 70 eV[6]
MS Scan Range m/z 50-300 amu[6]
Selected Ion Monitoring (SIM) m/z 135 (Quantifier), m/z 164 (Qualifier)[1]

5. Data Analysis

  • Acquire data in both full scan and Selected Ion Monitoring (SIM) mode. Full scan is used for qualitative confirmation, while SIM provides higher sensitivity for quantification.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of 3'-Methoxypropiophenone in the sample using the calibration curve.

GCMS_Workflow A Standard & Sample Preparation with IS B GC Injection & Separation A->B C Ionization (EI) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Processing E->F G Quantification (Calibration Curve) F->G

GC-MS Analysis Workflow.

Method Comparison

The choice between HPLC and GC-MS depends on various factors including the sample matrix, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on boiling point and polarity
Volatility Not requiredAnalyte must be volatile and thermally stable
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)
Selectivity Moderate to GoodExcellent (based on mass-to-charge ratio)
Confirmation Based on retention timeBased on retention time and mass spectrum

Analytical Method Validation Workflow

For use in regulated environments such as drug development, any quantitative method must be validated to ensure its performance is reliable.

Validation_Workflow General Analytical Method Validation Workflow Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Workflow for Analytical Method Validation.

References

Application Notes and Protocols: Scaling Up the Synthesis of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyphenyl)propiophenone is a key intermediate in the synthesis of various pharmaceutical compounds. As drug development progresses from laboratory-scale synthesis to pilot-plant and commercial production, a robust and scalable synthetic protocol is essential. This document provides a detailed protocol for the synthesis of this compound, with a focus on scalability. The primary method detailed is the Grignard reaction, which has been successfully employed for this transformation. Additionally, considerations for a continuous flow process are discussed as a modern approach to scaling up this synthesis.

Reaction Overview

The synthesis of this compound is typically achieved via a Grignard reaction. This involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with a suitable nitrile or other acylating agent.

Reaction Scheme:

  • Step 1: Grignard Reagent Formation: 2-bromoanisole reacts with magnesium metal in an ethereal solvent to form 2-methoxyphenylmagnesium bromide.

  • Step 2: Acylation: The Grignard reagent reacts with propionitrile to form an intermediate imine salt.

  • Step 3: Hydrolysis: The imine salt is hydrolyzed with an acidic workup to yield the desired product, this compound.

Data Presentation

The following table summarizes quantitative data from various reported syntheses, providing a comparison of different scales and conditions.

Scale (m-bromoanisole) Reagents & Solvents Reaction Conditions Yield Reference
1.0 mol (187.1 g)Mg (1.0 mol), Propionitrile (1.0 mol), THF, AlCl₃ (catalyst)Grignard formation at 50-55°C; Reaction with propionitrile followed by HCl workup.78.3% - 88.6%[1][2]
1.1 mol (205.7 g)Mg, Propionitrile (1.1 mol), THF, AlCl₃ (catalyst)Same as above.82.5%[1]
1.2 mol (224.5 g)Mg, Propionitrile (1.2 mol), THF, AlCl₃ (catalyst)Same as above.85.8%[1]
0.159 mol (21.2 g of 3-methoxybenzonitrile)Ethylmagnesium bromide (3 M in diethyl ether), THFStirred for 1h at room temp, 3h at 40°C, then overnight at room temp.99%[3]
Continuous Flow3-methoxy bromobenzene, Mg, propionitrile, THFSeries of CSTRs for Grignard formation and reaction.84%[4]

Experimental Protocols

This protocol is adapted from patent literature and represents a scale-up from typical laboratory procedures.[1][2]

Materials:

  • Magnesium turnings: 24.0 g (1.0 mol)

  • Anhydrous Aluminum trichloride (AlCl₃): 3.0 g (catalyst)

  • 2-bromoanisole: 187.1 g (1.0 mol)

  • Anhydrous Tetrahydrofuran (THF): 600 mL

  • Propionitrile: 55.1 g (1.0 mol)

  • 3 M Hydrochloric acid (HCl): for workup

  • Cold water bath

Equipment:

  • A multi-neck reaction flask of appropriate volume, equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Grignard Reagent Formation:

    • To the reaction flask, under an inert atmosphere, add magnesium turnings (24.0 g) and anhydrous aluminum trichloride (3.0 g).

    • Add 300 mL of anhydrous THF to the flask.

    • In a dropping funnel, prepare a solution of 2-bromoanisole (187.1 g) in 300 mL of anhydrous THF.

    • Slowly add the 2-bromoanisole solution to the magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux (50-55°C).

    • After the addition is complete, heat the mixture to reflux for an additional 0.5-1.0 hour to ensure complete reaction of the magnesium.

  • Acylation Reaction:

    • Cool the Grignard reagent solution.

    • Slowly add propionitrile (55.1 g) to the stirred Grignard reagent. Maintain the temperature of the reaction mixture.

    • After the addition is complete, continue stirring for another 1.0-2.0 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in a cold water bath.

    • Slowly and carefully add 3.0 M hydrochloric acid to quench the reaction and hydrolyze the intermediate. This step is highly exothermic.

    • Separate the organic and aqueous layers.

    • The organic phase is then subjected to distillation to first remove the THF solvent under normal pressure.

    • The crude product is then purified by vacuum distillation to yield this compound.

A continuous flow approach offers several advantages for scaling up, including improved heat and mass transfer, enhanced safety, and potential for higher yields in shorter reaction times.[4]

A multistep continuous flow process can be designed using a series of continuously stirred tank reactors (CSTRs).[4]

  • Grignard Formation: The Grignard reagent is continuously generated in the initial CSTRs.

  • Reaction with Nitrile: The generated Grignard reagent is then mixed with a stream of propionitrile in a subsequent CSTR.

  • Quenching and Separation: The reaction mixture is then quenched, neutralized, and subjected to phase separation in a continuous manner.

This method has been reported to achieve a yield of 84% in a significantly shorter reaction time compared to batch processes.[4]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Reactants: - 2-bromoanisole - Magnesium - Propionitrile - THF - AlCl3 (cat.) grignard Grignard Formation (50-55 °C) reagents->grignard Add 2-bromoanisole solution slowly acylation Acylation with Propionitrile grignard->acylation Add propionitrile quench Quench with HCl acylation->quench separation Phase Separation quench->separation distillation Distillation of THF separation->distillation purification Vacuum Distillation distillation->purification product This compound purification->product

Caption: Workflow for the batch synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can stem from several factors. Below are common causes and their solutions:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[1][2] Any water present will react with the catalyst, deactivating it and halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use, for example, by flame-drying or oven-drying.[2] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inactive Catalyst: The Lewis acid may have degraded due to improper storage.

    • Solution: Use a fresh, unopened container of the Lewis acid catalyst or a properly stored, anhydrous grade.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because it complexes with the starting material and the resulting ketone product.[3]

    • Solution: Use a molar excess of the Lewis acid catalyst (typically 1.1 to 2.5 equivalents) to ensure the reaction goes to completion.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.

    • Solution: The optimal temperature is dependent on the specific substrates. For the acylation of anisole, reactions are often started at low temperatures (e.g., in an ice bath) to control the initial exothermic reaction, and then allowed to warm to room temperature.[4]

2. I've obtained an unexpected product or a mixture of isomers. What went wrong?

The formation of unexpected products is often related to the reaction conditions and the nature of the anisole derivative.

  • Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can demethylate the methoxy group on the anisole ring, especially at elevated temperatures.[5] This can lead to the formation of phenolic byproducts.

    • Solution: Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, or zeolite catalysts).[5] Maintain a lower reaction temperature.

  • Formation of Ortho Isomer: While the para-substituted product is typically major due to steric hindrance, some ortho-isomer can form.

    • Solution: The choice of solvent and catalyst can influence regioselectivity. For instance, using certain zeolite catalysts can lead to very high selectivity for the para-product.[6]

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated anisole derivatives. However, the acyl group is deactivating, which generally prevents further acylation.[7]

    • Solution: Use a stoichiometric amount of the acylating agent and monitor the reaction progress carefully (e.g., by TLC) to avoid prolonged reaction times that might favor polyacylation.

3. During the workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

Emulsion formation is a common issue during the workup of Friedel-Crafts reactions.[2]

  • Breaking the Emulsion:

    • Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[8]

    • Gentle Stirring/Waiting: Sometimes, allowing the mixture to stand for a period or gentle swirling can lead to phase separation.[9]

    • Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

    • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[8]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[10]

4. What is the role of adding ice and acid during the workup?

The addition of the reaction mixture to ice and acid serves two primary purposes:

  • Quenching the Reaction: This step deactivates any remaining acylating agent and the Lewis acid catalyst in a controlled manner. The use of ice helps to manage the exothermic nature of this quenching process.

  • Decomplexation of the Product: The ketone product forms a complex with the Lewis acid. Adding water (from the ice) and acid breaks this complex, liberating the desired product.[11]

Quantitative Data Summary

Table 1: Effect of Catalyst on the Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Conversion (%)4-Methoxyacetophenone Selectivity (%)Reference
Mordenite (MOR) Zeolite (SiO₂/Al₂O₃ = 200)Acetic AnhydrideAcetic Acid1503>99>99[6]
Mordenite (MOR) Zeolite (SiO₂/Al₂O₃ = 110)Acetic AnhydrideAcetic Acid1502>99>99[6]
SnO₂ NanosheetsBenzoyl ChlorideNone (Solvent-free)50-High YieldHigh (para-selective)[11]
Iron Zirconium Phosphate (ZPFe)Benzoyl ChlorideNone (Solvent-free)1102Good to ExcellentHigh (para-selective)[12]

Table 2: Influence of Reaction Conditions on Yield

SubstrateAcylating AgentCatalystTemperature (°C)Yield (%)Reference
AnisoleAcetic AnhydrideAlCl₃Reflux85.7[13]
AnisolePropionyl ChlorideFeCl₃Room Temp-[14]

Experimental Protocols

Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol is a representative example for the acylation of anisole.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube (e.g., filled with CaCl₂).

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension with stirring.

  • Addition of Anisole: After the addition of acetic anhydride is complete, add anisole (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the reaction is complete as monitored by TLC.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]

    • Stir the mixture until the ice has melted and the layers have separated.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_glass Dry Glassware setup Assemble Apparatus under Inert Atmosphere prep_glass->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup add_lewis Add Lewis Acid & Solvent setup->add_lewis cool Cool to 0-5 °C add_lewis->cool add_acyl Add Acylating Agent cool->add_acyl add_anisole Add Anisole Derivative add_acyl->add_anisole react Stir at Room Temperature add_anisole->react quench Quench with Ice/HCl react->quench extract Separate & Extract quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization or Chromatography evaporate->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_logic start Low Yield or No Reaction check_moisture Check for Moisture Contamination? start->check_moisture check_catalyst Check Catalyst Activity & Amount? check_moisture->check_catalyst No solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture Yes check_temp Check Reaction Temperature? check_catalyst->check_temp No solution_catalyst Use Fresh Catalyst in Excess check_catalyst->solution_catalyst Yes solution_temp Optimize Temperature check_temp->solution_temp Yes

Caption: Troubleshooting logic for low reaction yield.

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation & Product Formation cluster_step4 Step 4: Hydrolysis acyl_halide Acyl Halide/Anhydride acylium_ion Acylium Ion [R-C=O]+ acyl_halide->acylium_ion lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex anisole Anisole Derivative anisole->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product_complex Product-Lewis Acid Complex deprotonation->product_complex hydrolysis Hydrolysis (Workup) product_complex->hydrolysis final_product Final Acylated Product hydrolysis->final_product

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

Technical Support Center: Purification of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of propiophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of propiophenone derivatives by recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Failure to Crystallize (Supersaturation) The solution is supersaturated and requires a nucleation site.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] - Add a "seed crystal" of the pure compound.[1] - If these fail, consider reducing the solvent volume by gentle heating and re-cooling.
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.[2]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - For mixed solvent systems, add more of the solvent in which the compound is more soluble.[2] - Ensure a gradual temperature decrease by insulating the flask.
Low Crystal Yield - Too much solvent was used. - The cooling process was too rapid. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent.- Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the solution is cooled slowly to room temperature before placing it in an ice bath.[3] - Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.[1][4]
Colored Impurities in Crystals Colored impurities were not adequately removed before crystallization.- If the impurities are known to be adsorbed by charcoal, add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly.[5]
Precipitate Forms Instead of Crystals The solution cooled too quickly ("shock cooling").- Reheat the solution to redissolve the precipitate and allow it to cool down slowly and undisturbed.[1]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Peaks/Bands) - Inappropriate solvent system (eluent). - Column was overloaded with the sample. - The sample was loaded in too large a volume of solvent. - The column was packed improperly (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[2] - Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.[6] - Dissolve the sample in a minimal amount of the eluent or a weaker solvent for loading.[2] - Ensure the column is packed uniformly without any cracks or air bubbles.
Tailing of Bands/Peaks - The compound is too polar for the silica gel, leading to strong adsorption. - The sample is interacting with acidic sites on the silica gel.- Use a more polar eluent system. A gradient elution might be necessary. - Add a small amount of a modifier to the eluent, such as triethylamine (1-3%) for basic compounds or acetic acid for acidic compounds, to neutralize the silica gel.[7]
Streaking of Bands The sample is not soluble enough in the eluent as it moves down the column.- Choose a solvent system in which the compound is more soluble. - Load the sample onto the column using a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
Compound Won't Elute from the Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a solvent system like methanol in dichloromethane may be required.[7]
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.- Never let the column run dry. Always keep the silica gel bed covered with the eluent. A cracked column will lead to poor separation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of propiophenone derivatives?

A1: Common impurities often depend on the synthetic route. For derivatives synthesized via Friedel-Crafts acylation, impurities can include unreacted starting materials (e.g., the aromatic substrate or acyl chloride), by-products from side reactions (e.g., polyacylated products), and residual Lewis acid catalyst which needs to be quenched and removed during workup.[9][10] For derivatives made through other routes, impurities might include reagents from preceding steps or by-products of the specific reaction used.

Q2: How do I choose between recrystallization and column chromatography for purifying my propiophenone derivative?

A2: The choice depends on the nature of the impurities and the quantity of the material.

  • Recrystallization is ideal when you have a solid product with a relatively high purity (e.g., >90%) and the impurities have different solubility profiles from your desired compound. It is often more scalable and can yield very pure material.[11]

  • Column chromatography is more effective for separating complex mixtures, isomers, or when impurities have similar solubility to the product. It is also suitable for purifying oils or non-crystalline solids.[8]

Q3: My propiophenone derivative is an oil. Can I still use recrystallization?

A3: Recrystallization is primarily for solid compounds. If your product is an oil, column chromatography is the preferred method of purification. However, sometimes an impure oil can be induced to crystallize, or you could attempt to form a solid derivative (e.g., a salt if your compound has a basic or acidic handle) which can then be recrystallized and converted back to the desired compound.

Q4: What is a good starting solvent system for column chromatography of a moderately polar propiophenone derivative?

A4: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[7] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For more polar derivatives, a system of dichloromethane and methanol might be necessary.[7]

Q5: How can I improve the separation of closely related propiophenone derivatives or isomers by HPLC?

A5: To improve HPLC separation, you can optimize several parameters:

  • Stationary Phase: Changing the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity.

  • Mobile Phase: Adjusting the solvent strength (e.g., the ratio of acetonitrile or methanol to water/buffer) and the pH of the mobile phase can significantly impact the retention and separation of ionizable compounds.

  • Gradient Elution: Employing a shallow gradient can help resolve closely eluting peaks.

  • Temperature: Changing the column temperature can affect selectivity.

Data on Purification Methods

The following tables provide representative data on the purification of propiophenone derivatives. Note that yields and purity are highly dependent on the specific compound and the initial purity of the crude material.

Table 1: Recrystallization of Propiophenone Derivatives

CompoundRecrystallization Solvent(s)Typical Yield (%)Typical Purity (%)Reference
4'-HydroxypropiophenoneWater or EthanolNot specifiedHigh[12]
Natural Borneol (as an example)n-hexane and ethyl acetate7.6 (from oil residue)99[13]
Menthol (as an example)AcetonitrileNot specified>95[13]

Table 2: Column Chromatography of Propiophenone Derivatives

CompoundStationary PhaseEluent SystemTypical Yield (%)Typical Purity (%)Reference
4'-HydroxypropiophenoneSilica GelEthyl acetate/HexanesNot specifiedHigh[14]
Linalool (as an example)Silica GelHexanes/Ethyl acetate95-9797-99[6]
General Moderately Polar CompoundsSilica GelEthyl acetate/HexanesVariable>95[7]

Experimental Protocols

Protocol 1: Recrystallization of 4'-Methylpropiophenone

This protocol is a general guideline and may need to be optimized for your specific derivative.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 4'-methylpropiophenone. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture gently. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

  • Dissolution: Place 1.0 g of the crude 4'-methylpropiophenone in a 50 mL Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent to its boiling point and add the minimum amount of hot solvent to the flask to just dissolve the solid with gentle swirling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield.

Protocol 2: Flash Column Chromatography of a Propiophenone Derivative Mixture

This protocol describes the separation of a propiophenone derivative from a less polar impurity.

  • TLC Analysis: Develop a TLC solvent system that gives good separation between your desired product and impurities. The target Rf for your product should be around 0.25-0.35. A common starting system is 10-20% ethyl acetate in hexanes.[2]

  • Column Packing: Select an appropriate size column. For 1 g of crude material, a 40 mm diameter column is a reasonable start. Pack the column with silica gel (slurry packing is often preferred). Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve approximately 1.0 g of the crude material in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Carefully add the sample solution to the top of the silica gel bed. Alternatively, for better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to start the flow. Collect fractions in test tubes. Monitor the separation by TLC.

  • Fraction Analysis: Spot fractions onto a TLC plate and visualize to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified propiophenone derivative.

Visualizations

Purification Strategy Workflow

G start Crude Propiophenone Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 pure_product1 Pure Product purity_check1->pure_product1 Purity > 98% purity_check1->column_chromatography Purity < 98% / Multiple spots purity_check2 Check Purity of Fractions column_chromatography->purity_check2 pure_product2 Combine Pure Fractions & Evaporate purity_check2->pure_product2 Pure fractions identified complex_mixture Is it a complex mixture or oily?

Caption: A decision workflow for selecting a purification method.

Recrystallization Troubleshooting Logic

G start Cooled solution, no crystals scratch Scratch flask inner wall start->scratch oiling_out Did it 'oil out'? start->oiling_out Liquid layer forms seed Add a seed crystal scratch->seed Still no crystals success Crystals form scratch->success Crystals form reduce_solvent Reduce solvent volume & re-cool seed->reduce_solvent Still no crystals seed->success Crystals form reduce_solvent->success Crystals form oiling_out->scratch No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->success G cluster_impurities Types of Impurities cluster_purification Purification Methods Starting_Materials Unreacted Starting Materials Recrystallization Recrystallization Best for removing small amounts of impurities with different solubility profiles Starting_Materials->Recrystallization Byproducts Reaction Byproducts Column_Chromatography Column Chromatography Excellent for separating mixtures with similar polarities Byproducts->Column_Chromatography Isomers Positional Isomers Isomers->Column_Chromatography Colored_Impurities Colored Impurities Charcoal_Treatment Charcoal Treatment Used to adsorb highly conjugated colored impurities Colored_Impurities->Charcoal_Treatment Charcoal_Treatment->Recrystallization (pre-step)

References

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(2-Methoxyphenyl)propiophenone, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary methods for the synthesis of this compound:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 2-methoxyphenylacetic acid or its corresponding acid chloride with an acylating agent in the presence of a Lewis acid catalyst.[1][2][3]

  • Grignard Reaction: This method utilizes the reaction of a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with propionyl chloride or a related propiophenone precursor.[4][5]

Q2: What are the typical yields and purity I can expect?

Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • Grignard-based methods have been reported to achieve yields as high as 88.6% with a liquid-phase purity of over 99.44%.[4][5]

  • Friedel-Crafts acylation yields can be more variable and are often optimized on a case-by-case basis.

Q3: What are the key safety precautions I should take?

  • Reagents: Handle all chemicals, especially corrosive Lewis acids (e.g., AlCl₃), flammable solvents (e.g., THF, diethyl ether), and toxic reagents (e.g., propionyl chloride), in a well-ventilated fume hood.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Reaction Conditions: Grignard reactions are highly sensitive to moisture and air; ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[6]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials - Ensure starting materials are pure and dry. For Grignard reactions, use anhydrous solvents.
Inactive Grignard reagent - Ensure magnesium turnings are fresh and activated. - Use of a small crystal of iodine can help initiate the reaction. - Ensure all glassware is scrupulously dried to prevent quenching of the Grignard reagent.
Insufficient catalyst activity (Friedel-Crafts) - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). - Ensure the catalyst is not passivated.
Incorrect reaction temperature - Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling.[7] Friedel-Crafts reactions can vary in their optimal temperature.
Incomplete reaction - Extend the reaction time. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
Presence of Impurities and Side Products
Potential Cause Troubleshooting Steps
Side reactions in Friedel-Crafts acylation - The methoxy group is an ortho-, para-director; expect the formation of isomeric products.[1] - Polyacylation can occur; use of an excess of the aromatic substrate can minimize this.[2][3] - To avoid carbocation rearrangements common in Friedel-Crafts alkylations, acylation is preferred as the acylium ion is resonance-stabilized.[2]
Formation of isobutyrophenone byproduct - In vapor-phase cross-decarboxylation methods for propiophenone synthesis, the addition of water or a secondary alcohol to the feed stream can suppress the formation of isobutyrophenone.[8][9][10]
Unreacted starting materials - Optimize the stoichiometry of the reactants. - Ensure efficient mixing.
Impurities from workup - Perform aqueous washes to remove water-soluble impurities. - Use appropriate drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove residual water from the organic phase.[7][11]

Experimental Protocols

Detailed Protocol for Grignard Synthesis of 3-Methoxypropiophenone

This protocol is adapted from a patented synthesis method.[4][5]

Materials:

  • Magnesium powder (1.0 mol)

  • Anhydrous aluminum trichloride (catalytic amount)

  • m-Bromoanisole (1.0 mol)

  • Anhydrous tetrahydrofuran (THF)

  • Propionitrile (1.0 mol)

  • 3.0 M Hydrochloric acid

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium powder and anhydrous aluminum trichloride under an inert atmosphere.

  • Add a solution of m-bromoanisole in anhydrous THF to the dropping funnel.

  • Slowly add the m-bromoanisole solution to the reaction flask while maintaining the temperature at 50-55°C to keep the solution in a slightly boiling state.

  • After the addition is complete, reflux the mixture for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture and slowly add propionitrile dropwise with stirring.

  • After the addition of propionitrile, continue stirring for another 1.0-2.0 hours.

  • Upon completion, cool the reaction in a cold water bath and slowly add 3.0 M hydrochloric acid to quench the reaction and decompose the addition product.

  • Separate the organic layer and remove the THF by distillation under normal pressure.

  • Purify the crude product by vacuum distillation to obtain 3-methoxypropiophenone.

Reaction Optimization Workflow

Reaction_Optimization cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End Start Initial Reaction Setup Analyze Analyze Yield and Purity (TLC, GC-MS, NMR) Start->Analyze LowYield Low Yield? Analyze->LowYield Unsatisfactory Success Successful Synthesis Analyze->Success Satisfactory ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) LowYield->OptimizeConditions Yes Purification Optimize Purification (Distillation, Chromatography) ImpureProduct->Purification Yes OptimizeConditions->Analyze Purification->Analyze

References

Technical Support Center: Synthesis of Methoxy-Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methoxy-substituted propiophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methoxy-substituted propiophenones?

The most prevalent method is the Friedel-Crafts acylation of a methoxy-substituted benzene (like anisole or dimethoxybenzene) with propionyl chloride or propionic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Q2: What are the primary side reactions I should be aware of?

The main side reactions include:

  • Demethylation: The Lewis acid catalyst can cleave the methyl group from the methoxy substituent, leading to the formation of hydroxy-substituted byproducts.

  • Isomer Formation: Acylation can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The methoxy group is an ortho-, para-director.

  • Polyacylation: More than one propionyl group may be added to the aromatic ring, especially if the ring is highly activated. However, this is less common in acylation than in alkylation because the first acyl group deactivates the ring towards further substitution.[1][2]

  • O-Acylation: Under certain conditions, particularly at lower temperatures, acylation can occur on the oxygen of a hydroxyl group (if present or formed via demethylation) instead of the aromatic ring.

Q3: My reaction yield is very low. What are the potential causes?

Low yields can stem from several factors:

  • Catalyst deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst.

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, promoting side reactions and degradation.

  • Insufficient catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the product, so a stoichiometric amount is often required.

  • Poor quality of reagents: Degradation of the acylating agent or the aromatic substrate can lead to low conversion.

Q4: How can I minimize the demethylation of the methoxy group?

Demethylation is often promoted by strong Lewis acids like AlCl₃, especially at elevated temperatures.[3][4] To minimize this side reaction, you can:

  • Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, or a solid acid catalyst like H-beta zeolite).

  • Employ a stoichiometric amount of the catalyst rather than a large excess.

  • Maintain a lower reaction temperature, though this may require longer reaction times.

Troubleshooting Guides

Problem 1: Presence of Hydroxy-Substituted Impurities (Demethylation)

Symptoms:

  • Your product mixture contains a significant amount of a compound with a phenolic hydroxyl group, as indicated by IR spectroscopy (broad O-H stretch) or mass spectrometry.

  • The yield of the desired methoxy-substituted propiophenone is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Lewis Acid Catalyst Switch from AlCl₃ to a milder Lewis acid such as FeCl₃ or ZnCl₂. Alternatively, explore solid acid catalysts like H-beta zeolite, which have shown high selectivity for the desired product with minimal demethylation.[5]
High Reaction Temperature Perform the reaction at a lower temperature. While this may slow down the reaction rate, it will disfavor the energy-intensive demethylation process. Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction time and temperature.
Excess Lewis Acid Use a stoichiometric amount of the Lewis acid. An excess of AlCl₃ can promote demethylation.[6]
Problem 2: Formation of Multiple Isomers

Symptoms:

  • GC-MS or NMR analysis of your product shows a mixture of ortho-, meta-, and para-substituted propiophenones.

  • Difficulty in isolating the desired isomer due to similar physical properties of the isomers.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Reaction Conditions Favoring Mixed Isomer Formation The methoxy group is an ortho-, para-director. The para product is usually favored due to steric hindrance at the ortho position. The choice of solvent and catalyst can influence the ortho/para ratio. For instance, using a bulkier solvent might further disfavor the ortho-isomer.
Thermodynamic vs. Kinetic Control Friedel-Crafts acylations are generally considered irreversible, leading to kinetic control of the product distribution. However, reaction temperature can still play a role. Lower temperatures often increase selectivity for the para-isomer.

Quantitative Data on Isomer Distribution:

The acylation of anisole with propionic anhydride using H-Beta zeolite as a catalyst has been shown to have a high selectivity for the para-isomer. In one study, the para to (meta + ortho) isomer ratio was found to be 31:1.[5]

CatalystAcylating AgentAnisole Conversion (%)p-methoxypropiophenone Selectivity (%)Reference
H-Beta Zeolite (SiO₂/Al₂O₃ = 27)Propionic Anhydride88.975.3[5]
[CholineCl][ZnCl₂]₃Propionic Anhydride>99 (GC Conversion)>99 (para)[7]
Problem 3: Low or No Conversion to Product

Symptoms:

  • TLC or GC analysis shows a large amount of unreacted starting material (methoxy-substituted benzene).

  • The isolated yield of the desired propiophenone is minimal.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst. Use freshly opened or properly stored anhydrous Lewis acids.
Insufficient Reaction Time or Temperature Monitor the reaction progress over a longer period. If the reaction is sluggish, a moderate increase in temperature may be necessary. For example, the acylation of anisole with propionic anhydride over H-beta zeolite showed increased conversion with higher temperatures, with an optimum around 100°C.[5]
Deactivated Aromatic Ring If the methoxy-substituted benzene contains strongly deactivating groups, the Friedel-Crafts acylation may not proceed.[1] In such cases, alternative synthetic routes may be required.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypropiophenone using H-Beta Zeolite

This protocol is adapted from a study on the acylation of anisole with propionic anhydride using H-beta zeolite as a catalyst.[5]

Materials:

  • Anisole (30 mmol)

  • Propionic anhydride (30 mmol)

  • H-Beta zeolite (activated at 500°C for 3 hours) (0.5 g)

Procedure:

  • To a batch reactor, add the activated H-Beta zeolite catalyst.

  • Add anisole and propionic anhydride to the reactor.

  • Heat the mixture to 100°C with stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing by gas chromatography (GC). The optimal reaction time is typically around 4 hours.

  • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • The liquid product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of 2,4-Dimethoxyacetophenone

This protocol is based on a patented method for the synthesis of 2,4-dimethoxyacetophenone.[8]

Materials:

  • 1,3-Dimethoxybenzene (1.0 mol)

  • Toluene (830 g)

  • Aluminum chloride (200.0 g)

  • Acetonitrile (120.0 g)

  • Dry hydrogen chloride gas

  • Water

Procedure:

  • In a 2000 ml reaction flask, add 1,3-dimethoxybenzene and toluene.

  • Cool the mixture to -10°C.

  • With stirring, add aluminum chloride.

  • Slowly add acetonitrile to the mixture.

  • Bubble dry hydrogen chloride gas through the reaction mixture while maintaining the temperature between -10°C and 0°C.

  • Allow the reaction to proceed for 30 hours.

  • Stop stirring and filter the solid product.

  • Add the solid to 300.0 g of water and reflux for 1 hour to hydrolyze any remaining intermediates.

  • Cool the mixture and filter to obtain 2,4-dimethoxyacetophenone. The product can be further purified by recrystallization.

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_main_pathway Main Synthetic Pathway cluster_side_reactions Potential Side Reactions Methoxybenzene Methoxybenzene Acylium_Ion_Complex Acylium_Ion_Complex Methoxybenzene->Acylium_Ion_Complex Propionyl Chloride, Lewis Acid (e.g., AlCl3) Demethylation_Product Demethylation_Product Methoxybenzene->Demethylation_Product Excess Lewis Acid, High Temperature Sigma_Complex Sigma_Complex Acylium_Ion_Complex->Sigma_Complex Electrophilic Attack Methoxypropiophenone Methoxypropiophenone Sigma_Complex->Methoxypropiophenone Deprotonation Ortho_Isomer Ortho_Isomer Sigma_Complex->Ortho_Isomer Ortho Attack Polyacylation_Product Polyacylation_Product Methoxypropiophenone->Polyacylation_Product Highly Activated Ring

Caption: Synthetic pathway and side reactions in the synthesis of methoxy-substituted propiophenones.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products Observed? Low_Yield->Side_Products No Check_Catalyst Check Catalyst Activity (Anhydrous Conditions) Low_Yield->Check_Catalyst Yes Identify_Side_Products Identify Side Products (GC-MS, NMR) Side_Products->Identify_Side_Products Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Catalyst->Optimize_Temp_Time Demethylation Demethylation? Identify_Side_Products->Demethylation Isomers Isomer Mixture? Identify_Side_Products->Isomers Milder_Catalyst Use Milder Catalyst (e.g., Zeolite) Demethylation->Milder_Catalyst Yes Lower_Temp Lower Reaction Temperature Demethylation->Lower_Temp Yes Adjust_Solvent Adjust Solvent/ Catalyst for Regioselectivity Isomers->Adjust_Solvent Yes

References

strategies to increase the yield of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Methoxypropiophenone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methoxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 3-methoxypropiophenone?

A1: The primary methods for synthesizing 3-methoxypropiophenone include:

  • Grignard Reaction: This high-yield method involves the reaction of a Grignard reagent, prepared from m-methoxybromobenzene and magnesium, with propionitrile.[1][2] This approach is noted for its simple operation and suitability for industrial production.[1][2]

  • Oxidation of 1-(3-methoxyphenyl)propan-1-ol: This two-step process starts with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 1-(3-methoxyphenyl)propan-1-ol, which is then oxidized to the desired ketone.[3]

  • Friedel-Crafts Acylation: This classic method can be used to synthesize propiophenones by reacting benzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4][5][6]

  • Methylation of 3-hydroxypropiophenone: A traditional, though less favored, method involves the methylation of 3-hydroxypropiophenone using dimethyl sulfate. This method is often hampered by high costs, numerous byproducts, and the high toxicity of dimethyl sulfate.[1][2]

Q2: I am experiencing a low yield in my Grignard reaction. What are the potential causes and solutions?

A2: Low yields in Grignard reactions for 3-methoxypropiophenone synthesis can stem from several factors:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried before use and that all solvents are anhydrous.

  • Incomplete Grignard Reagent Formation: The reaction between magnesium and m-methoxybromobenzene may not go to completion. Ensure the magnesium turnings are fresh and activated. A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. The reaction temperature should be carefully controlled, typically between 30-80°C, to maintain a gentle reflux.[1]

  • Side Reactions: The Grignard reagent can react with the ketone product. To minimize this, the propionitrile should be added slowly to the Grignard reagent at a controlled temperature.

  • Inefficient Quenching and Work-up: The reaction mixture needs to be carefully quenched with an acid, such as hydrochloric acid, to decompose the intermediate and protonate the product.[1] Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials (m-methoxybromobenzene), byproducts from side reactions, and residual solvent. Purification is typically achieved through:

  • Distillation: Reduced pressure distillation is an effective method for purifying 3-methoxypropiophenone.[1][7]

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed, using a solvent system such as ethyl acetate in cyclohexane.[3]

Q4: Can I use Friedel-Crafts acylation to synthesize 3-methoxypropiophenone? What are the challenges?

A4: Yes, Friedel-Crafts acylation is a viable method. However, challenges include:

  • Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is often required in stoichiometric amounts because it complexes with the product ketone, rendering it inactive.

  • Harsh Conditions: The reaction often requires strong acids and may produce corrosive byproducts, posing environmental and handling challenges.[5][6]

  • Isomer Formation: Depending on the substrate, there is a risk of forming constitutional isomers. However, with anisole (methoxybenzene) as a starting material, the methoxy group is ortho-, para-directing, which would not yield the desired meta-substituted product. Therefore, starting with a different precursor would be necessary for this route.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of 3-methoxypropiophenone.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Poor Quality Reagents Use freshly distilled/purified solvents and reagents. Ensure magnesium turnings are activated for Grignard synthesis.
Presence of Moisture Flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Carefully monitor and control the reaction temperature according to the protocol. For the Grignard reaction, maintain a gentle reflux.[1]
Inefficient Stirring Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing of reagents.
Incomplete Reaction Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. For the Grignard synthesis, ensure the magnesium is fully consumed.[1]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Step
Side Reactions in Grignard Synthesis Add the propionitrile slowly to the Grignard reagent to avoid localized high concentrations. Maintain the recommended reaction temperature.
Polyalkylation in Friedel-Crafts Use an excess of the aromatic substrate relative to the acylating agent.
Formation of Isobutyrophenone in Vapor-Phase Synthesis The formation of this byproduct can be suppressed by adding water or a secondary alcohol to the feed stream.[5][6][8]
Quantitative Data Summary

The following table summarizes reported yields for different synthetic strategies for 3-methoxypropiophenone.

Synthetic Method Key Reagents Yield (%) Reference
Grignard Reactionm-methoxybromobenzene, Mg, propionitrile88.6[1][2]
Grignard Reactionm-methoxybromobenzene, Mg, propionitrile78.3[7]
Oxidation3-methoxybenzaldehyde, ethylmagnesium bromide, then oxidation74[1]
Methylation3-hydroxypropiophenone, methyl iodide99 (crude)[7]
Experimental Protocols

High-Yield Synthesis of 3-methoxypropiophenone via Grignard Reaction [1][2]

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium powder and a catalytic amount of anhydrous aluminum trichloride.

    • Slowly add a solution of m-methoxybromobenzene in anhydrous tetrahydrofuran (THF) from the dropping funnel.

    • Control the reaction temperature between 50-55°C to maintain a gentle reflux.

    • After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete reaction of magnesium.

  • Reaction with Propionitrile:

    • Cool the prepared Grignard reagent.

    • Slowly add propionitrile to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to proceed for an additional 1.0-2.0 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in a cold-water bath and slowly add 3 mol/L hydrochloric acid to decompose the addition product.

    • Separate the organic and inorganic phases.

    • Remove the THF from the organic phase by distillation under normal pressure.

    • Purify the resulting crude product by vacuum distillation to obtain 3-methoxypropiophenone.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for 3-Methoxypropiophenone Synthesis start Low Yield or Impure Product check_reagents Check Reagent Quality (Purity, Anhydrous Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_procedure Review Experimental Procedure (Addition Rate, Stirring) start->check_procedure analyze_product Analyze Product Mixture (TLC, GC-MS, NMR) check_reagents->analyze_product check_conditions->analyze_product check_procedure->analyze_product unreacted_sm High Unreacted Starting Material analyze_product->unreacted_sm Unreacted SM side_products Presence of Side Products analyze_product->side_products Side Products optimize_time_temp Optimize Reaction Time/ Temperature unreacted_sm->optimize_time_temp optimize_reagents Optimize Reagent Stoichiometry/ Addition Rate side_products->optimize_reagents improve_purification Improve Purification Method (Distillation, Chromatography) side_products->improve_purification

Caption: A flowchart for troubleshooting common synthesis issues.

Grignard Reaction Pathway

GrignardReaction Grignard Synthesis of 3-Methoxypropiophenone cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis start_mat1 m-Methoxybromobenzene grignard 3-Methoxyphenyl- magnesium bromide start_mat1->grignard start_mat2 Magnesium (Mg) start_mat2->grignard in THF intermediate Ketimine Intermediate grignard->intermediate propionitrile Propionitrile propionitrile->intermediate product 3-Methoxypropiophenone intermediate->product h3o Acidic Workup (H3O+) h3o->product

Caption: The reaction pathway for Grignard synthesis.

References

Validation & Comparative

Navigating the Structural Nuances: A Comparative NMR Analysis of 3-(2-Methoxyphenyl)propiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 3-(2-Methoxyphenyl)propiophenone with its unsubstituted and para-substituted counterparts, 3-phenylpropiophenone and 3-(4-methoxyphenyl)propiophenone, offers valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of their ¹H and ¹³C NMR spectral data, highlighting the influence of the methoxy substituent on the chemical environment of the molecule.

Comparative ¹H NMR Data

The ¹H NMR spectra of these propiophenone derivatives are characterized by signals corresponding to the aromatic protons and the aliphatic protons of the propyl chain. The presence and position of the methoxy group in this compound and 3-(4-methoxyphenyl)propiophenone introduce distinct changes in the chemical shifts of nearby protons compared to the unsubstituted 3-phenylpropiophenone.

Table 1: Comparative ¹H NMR Data (Representative Values)

Proton Assignment This compound 3-Phenylpropiophenone 3-(4-Methoxyphenyl)propiophenone
H-2', H-6' (Benzoyl) 7.95 (d, J=7.5 Hz)7.96 (d, J=7.6 Hz)7.94 (d, J=7.5 Hz)
H-3', H-5' (Benzoyl) 7.45 (t, J=7.5 Hz)7.46 (t, J=7.6 Hz)7.44 (t, J=7.5 Hz)
H-4' (Benzoyl) 7.55 (t, J=7.5 Hz)7.56 (t, J=7.6 Hz)7.54 (t, J=7.5 Hz)
H-α (Methylene) 3.30 (t, J=7.0 Hz)3.25 (t, J=7.2 Hz)3.28 (t, J=7.1 Hz)
H-β (Methylene) 3.05 (t, J=7.0 Hz)3.00 (t, J=7.2 Hz)3.03 (t, J=7.1 Hz)
Aromatic (Phenyl/Methoxyphenyl) 6.85-7.25 (m)7.20-7.35 (m)6.80-7.15 (m)
-OCH₃ 3.85 (s)-3.80 (s)

Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are in Hz. The data presented is representative and intended for illustrative comparison.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide further structural confirmation, with the carbonyl carbon appearing significantly downfield. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the methoxy substituent.

Table 2: Comparative ¹³C NMR Data (Representative Values)

Carbon Assignment This compound 3-Phenylpropiophenone 3-(4-Methoxyphenyl)propiophenone
C=O 199.5200.0199.8
C-α 40.540.040.2
C-β 30.030.529.8
C-1' (Benzoyl) 137.0137.2137.1
C-2', C-6' (Benzoyl) 128.5128.6128.4
C-3', C-5' (Benzoyl) 128.0128.1127.9
C-4' (Benzoyl) 133.0133.1132.9
C-1'' (Phenyl/Methoxyphenyl) 130.0141.5133.5
Aromatic (Phenyl/Methoxyphenyl) 110.0-158.0126.0-129.0114.0-159.0
-OCH₃ 55.5-55.3

Note: Chemical shifts (δ) are in ppm relative to TMS. The data presented is representative and intended for illustrative comparison.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this nature is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing Structural Relationships and Experimental Workflow

The following diagrams illustrate the chemical structures of the analyzed compounds and the general workflow for NMR analysis.

cluster_0 This compound cluster_1 3-Phenylpropiophenone cluster_2 3-(4-Methoxyphenyl)propiophenone s0 C₁₅H₁₄O₂ s1 C₁₅H₁₄O s2 C₁₆H₁₆O₂ G General NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Insert Sample into Spectrometer A->B C Locking and Shimming B->C D Setup Acquisition Parameters C->D E Data Acquisition (FID) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Unraveling the Molecular Fingerprint: A Comparative Guide to the Analysis of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of analytical techniques for the characterization of 3-(2-Methoxyphenyl)propiophenone, with a primary focus on its mass spectrometry fragmentation pattern alongside alternative analytical methodologies.

Mass Spectrometry Fragmentation Analysis

The fragmentation of aromatic ketones is primarily driven by cleavage events alpha to the carbonyl group and rearrangements involving the aromatic ring and alkyl chain.[1] For this compound, the molecular ion ([M]⁺˙) is expected to undergo characteristic fragmentation pathways, leading to a series of diagnostic fragment ions.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for this compound under EI-MS is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several key fragmentation reactions:

  • α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[2] In this case, two primary α-cleavage events are possible:

    • Loss of an ethyl radical (•C₂H₅) to form the 2-methoxybenzoyl cation.

    • Loss of the 2-methoxyphenylmethyl radical to form the propionyl cation.

  • McLafferty Rearrangement: This rearrangement is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen, followed by beta-cleavage.[3]

  • Cleavage involving the methoxy group and aromatic ring: Fragmentation can also be initiated by the methoxy group, leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

A diagram illustrating the predicted fragmentation of this compound is presented below.

fragmentation_pathway M [M]⁺˙ m/z 240 F1 [M - C₂H₅]⁺ m/z 211 (2-methoxybenzoyl cation) M->F1 - •C₂H₅ F2 [M - CH₂CH₂C₆H₄OCH₃]⁺ m/z 57 (propionyl cation) M->F2 - •CH₂CH₂C₆H₄OCH₃ F3 [M - C₂H₄]⁺˙ (McLafferty Rearrangement) M->F3 - C₂H₄ F4 [M - CH₃]⁺ m/z 225 M->F4 - •CH₃ F5 [C₇H₇O]⁺ m/z 107 F1->F5 - CO F6 [C₆H₅O]⁺ m/z 93 F1->F6 - C₂H₂O

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Data Summary:

While a full experimental spectrum is not available, data from the closely related isomer, 3'-Methoxypropiophenone, can provide some insight. The GC-MS data for 3'-Methoxypropiophenone from the NIST database shows the following major peaks:

CompoundMolecular Weight ( g/mol )Top Peak (m/z)2nd Highest Peak (m/z)3rd Highest Peak (m/z)
3'-Methoxypropiophenone164.20135164Not specified

Source: PubChem CID 584765[4]

This data suggests that for the 3'-methoxy isomer, the base peak corresponds to the loss of an ethyl group, forming the methoxybenzoyl cation. A similar fragmentation pattern is anticipated for this compound.

Alternative Analytical Methods

Beyond mass spectrometry, several other analytical techniques are well-suited for the characterization and quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A validated HPLC method can provide high accuracy and precision for the analysis of this compound.

Experimental Protocol (General Method):

A general HPLC method for the analysis of propiophenone derivatives can be adapted for this compound.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid like 0.1% formic acid for better peak shape) is often effective.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 254 nm for aromatic ketones) is used.

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol (General Method):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is used, with the injection volume typically being 1 µL.

  • Oven Temperature Program: A temperature gradient program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR would be invaluable for the unambiguous identification and purity assessment of this compound. While a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Comparison of Analytical Methods

Technique Information Provided Advantages Limitations
EI-MS Molecular weight, fragmentation pattern, structural information.High sensitivity, provides a unique "fingerprint" for identification.May not always show a molecular ion peak, interpretation can be complex.
HPLC-UV Quantitative analysis, purity assessment, separation from impurities.High precision and accuracy, well-established for quantitative work.Does not provide detailed structural information on its own.
GC-MS Separation and identification of volatile compounds, quantitative analysis.Excellent separation efficiency, provides both chromatographic and mass spectral data.Compound must be volatile and thermally stable.
NMR Detailed structural elucidation, unambiguous identification, purity assessment.Provides the most definitive structural information.Lower sensitivity compared to MS, more expensive instrumentation.

Conclusion

The analysis of this compound can be effectively achieved through a combination of analytical techniques. While mass spectrometry provides crucial information about its molecular weight and fragmentation behavior, HPLC and GC-MS are ideal for quantitative analysis and purity determination. NMR spectroscopy offers the most comprehensive structural elucidation. The choice of method will ultimately depend on the specific analytical goals, whether it be routine quality control, in-depth structural characterization, or quantitative impurity profiling in the context of drug development. This guide provides a foundational understanding to aid researchers in selecting the most appropriate analytical strategy for their needs.

References

Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-(2-Methoxyphenyl)propiophenone, a key building block in the synthesis of various pharmaceutical compounds. We will explore the experimental protocol for GC-MS and compare its performance with alternative analytical techniques, supported by experimental data and clear visualizations to aid in methodological selection.

This compound is a ketone intermediate whose purity can significantly impact the yield and quality of the final active pharmaceutical ingredient.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and identification of volatile and semi-volatile compounds. One patent highlights that the synthesis of a similar compound, 3-methoxypropiophenone, can achieve a purity of over 99.44%, a level of precision readily verifiable by GC-MS.[1] Another study reports a GC purity of greater than 99.5% for 3-(p-methoxyphenyl)propiophenone.[3]

The Power of GC-MS in Purity Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound analysis, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas pushes the sample through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compound and its potential impurities between the mobile and stationary phases. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification.

A patent for the synthesis of 3-methoxypropiophenone provides an example of the mass spectral data that can be obtained, showing a molecular ion peak (M+) at m/z 164 and major fragments at 135, 107, 92, and 77.[2] This level of detail is crucial for unequivocally identifying the target compound and distinguishing it from structurally similar impurities.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in a Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Standard Addition of Internal Standard Dissolution->Standard Dilution Dilution to Working Concentration Standard->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection and Analysis Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Library Matching and Spectral Analysis Integration->Identification Quantification Purity Calculation Identification->Quantification Technique_Selection Analytical Technique Selection Logic cluster_input Analytical Requirements cluster_decision Technique Choice Volatility Is the compound volatile? GC_MS GC-MS Volatility->GC_MS Yes HPLC HPLC-UV / UPLC-MS Volatility->HPLC No Impurity_Level Expected impurity level? Impurity_Level->GC_MS Low (<0.1%) Impurity_Level->HPLC Moderate Structural_Info Is structural info of impurities needed? Structural_Info->GC_MS Yes Structural_Info->HPLC No (UV) / Yes (MS) NMR NMR Structural_Info->NMR Yes, detailed

References

A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Methoxyphenylpropiophenone, a common structural motif in various biologically active molecules, exists as three distinct positional isomers: 2-methoxyphenylpropiophenone (ortho), 3-methoxyphenylpropiophenone (meta), and 4-methoxyphenylpropiophenone (para). While sharing the same molecular formula (C₁₀H₁₂O₂) and mass, their distinct substitution patterns give rise to unique spectroscopic fingerprints. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Chemical Structures of Methoxyphenylpropiophenone Isomers

The key structural difference lies in the position of the methoxy (-OCH₃) group on the phenyl ring relative to the propiophenone side chain.

isomers cluster_ortho 2-Methoxyphenylpropiophenone (ortho) cluster_meta 3-Methoxyphenylpropiophenone (meta) cluster_para 4-Methoxyphenylpropiophenone (para) ortho ortho meta meta para para

Figure 1: Chemical structures of the ortho, meta, and para isomers of methoxyphenylpropiophenone.

Spectroscopic Data Comparison

The following sections summarize the key distinguishing features observed in the NMR, IR, and MS spectra of the three isomers.

¹H NMR Spectroscopy

Proton NMR spectroscopy is highly effective for differentiating these isomers based on the chemical shifts and coupling patterns of the aromatic protons. The propiophenone side chain protons (a quartet for -CH₂- and a triplet for -CH₃) and the methoxy protons (a singlet) appear in similar regions for all isomers, but the aromatic region is diagnostic.

Isomer Aromatic Protons (δ, ppm) -OCH₃ (δ, ppm) -CH₂- (δ, ppm) -CH₃ (δ, ppm)
2-Methoxy ~6.95-7.75 (complex multiplet)~3.91~3.00 (q)~1.20 (t)
3-Methoxy 7.10 (dd), 7.37 (t), 7.50 (t), 7.54 (d)[1]3.86 (s)[1]3.00 (q)[1]1.23 (t)[1]
4-Methoxy ~6.90 (d, 2H), ~7.95 (d, 2H)~3.85 (s)~2.95 (q)~1.20 (t)
  • 2-Methoxyphenylpropiophenone (ortho): The spectrum shows a complex multiplet for the four aromatic protons due to the close proximity of the two different substituents, leading to more complex splitting patterns.

  • 3-Methoxyphenylpropiophenone (meta): The aromatic region displays four distinct signals: a doublet of doublets, two triplets, and a doublet, which is characteristic of a 1,3-disubstituted pattern for this specific compound.[1]

  • 4-Methoxyphenylpropiophenone (para): The spectrum is the most simplified due to symmetry. It shows two doublets in the aromatic region, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent positions.

Isomer C=O (δ, ppm) Aromatic Carbons (δ, ppm) -OCH₃ (δ, ppm) -CH₂- (δ, ppm) -CH₃ (δ, ppm)
2-Methoxy ~199.8~111.6, 120.5, 128.3, 130.3, 133.6, 158.9~55.4~35.0~8.5
3-Methoxy ~199.0~112.5, 119.5, 121.0, 129.5, 138.0, 159.8~55.3~31.5~8.6
4-Methoxy ~198.5~113.7 (2C), 130.5 (2C), 130.0, 163.5~55.4~31.0~8.7

Note: Data for 2- and 3- isomers are estimated based on typical substituent effects and data for analogous compounds. Data for 4-isomer is from spectral databases.[2]

The chemical shift of the carbonyl carbon (C=O) and the aromatic carbons, especially the ipso-carbons (the carbon attached to the substituent), vary predictably with the position of the electron-donating methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid tool for distinguishing positional isomers, primarily by examining the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are highly characteristic of the benzene ring substitution pattern.

Isomer C=O Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-O-C Stretch (cm⁻¹) C-H Out-of-Plane Bending (cm⁻¹)
2-Methoxy ~1680~1600, 1485~1245 (asym), ~1020 (sym)~755 (strong)
3-Methoxy ~1685~1600, 1480~1250 (asym), ~1030 (sym)~880, ~780, ~680 (multiple bands)
4-Methoxy ~1675~1600, 1510~1255 (asym), ~1025 (sym)~830 (strong)
  • Ortho Isomer: A strong band around 755 cm⁻¹ indicates 1,2-disubstitution.

  • Meta Isomer: Multiple bands appear in the region of 680-880 cm⁻¹, characteristic of 1,3-disubstitution.

  • Para Isomer: A strong, characteristic band around 830 cm⁻¹ is indicative of 1,4-disubstitution.[3][4]

The carbonyl (C=O) stretching frequency is also subtly affected, often being lowest for the para isomer due to resonance effects.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺˙) at an m/z of 164 for all three isomers. Differentiation relies on the analysis of fragmentation patterns. The primary fragmentation is the α-cleavage of the ethyl group, yielding a stable methoxybenzoyl cation.

Isomer Molecular Ion (M⁺˙, m/z) Base Peak (m/z) Key Fragment Ions (m/z)
2-Methoxy 164135107, 92, 77
3-Methoxy 164135107, 77[5]
4-Methoxy 164135107, 92, 77[6]
  • Primary Fragmentation: All isomers readily lose an ethyl radical (•CH₂CH₃, 29 Da) to form the corresponding methoxybenzoyl cation at m/z 135, which is the base peak for all three.[5][6]

    • [C₁₀H₁₂O₂]⁺˙ → [CH₃OC₆H₄CO]⁺ + •CH₂CH₃

  • Secondary Fragmentation: The methoxybenzoyl cation (m/z 135) can then lose carbon monoxide (CO, 28 Da) to form a methoxyphenyl cation at m/z 107.

    • [CH₃OC₆H₄CO]⁺ → [CH₃OC₆H₄]⁺ + CO

  • Ortho Effect: The 2-methoxy isomer may exhibit a minor, unique fragmentation pathway known as the "ortho effect," where the proximity of the two substituents can lead to the loss of a methyl radical (•CH₃) from the methoxy group followed by rearrangement, or even the loss of formaldehyde (CH₂O). This can result in different relative intensities of fragment ions compared to the meta and para isomers.

Experimental Workflow and Protocols

The unambiguous differentiation of methoxyphenylpropiophenone isomers involves a systematic spectroscopic analysis.

workflow Sample Isomer Mixture or Unknown Sample MS Mass Spectrometry (GC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data_MS Molecular Weight (164) Fragmentation Pattern MS->Data_MS Data_IR Functional Groups (C=O, C-O) Substitution Pattern IR->Data_IR Data_NMR Aromatic Splitting Pattern Chemical Shifts NMR->Data_NMR Identification Isomer Identification (ortho, meta, or para) Data_MS->Identification Data_IR->Identification Data_NMR->Identification

Figure 2: General workflow for the spectroscopic differentiation of isomers.
General Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulation of several hundred to a few thousand scans for adequate signal-to-noise.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or a pure KBr pellet should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Mass Spectrometry (MS):

    • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for separating any potential impurities and obtaining clean mass spectra.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C and hold for 5 minutes. The injector temperature is typically set to 250°C.

    • MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. The mass analyzer can be scanned over a range of m/z 40-400. The ion source and transfer line temperatures are typically maintained around 230°C and 280°C, respectively.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-methoxyphenylpropiophenone is readily achievable through a combined analytical approach. ¹H NMR spectroscopy offers the most definitive and direct method , providing unambiguous identification through the distinct splitting patterns of the aromatic protons. IR spectroscopy serves as a rapid and effective technique, with the out-of-plane C-H bending bands in the fingerprint region being highly diagnostic of the substitution pattern. While mass spectrometry yields an identical molecular ion for all three isomers, subtle differences in fragmentation ion intensities, potentially arising from an "ortho effect," can provide supplementary information. For unequivocal structure elucidation in research and quality control environments, a combination of these spectroscopic methods is recommended.

References

Comparative Biological Activity of 3-(2-Methoxyphenyl)propiophenone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of 3-(2-Methoxyphenyl)propiophenone and its structurally related analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the therapeutic potential of this class of compounds. The data presented is compiled from various studies and is supported by experimental protocols and pathway visualizations to facilitate further research and development.

Data Summary

The biological activities of this compound analogs have been evaluated across several domains, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data from various experimental studies.

Anticancer Activity

The anticancer potential of various analogs has been investigated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effects of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone DerivativesMCF-7 (Breast Cancer)0.73–2.38[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Triple-Negative Breast Cancer)21.27[2]
Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF)MCF-7 (Breast Cancer)0.3[2]
5,7-dihydroxy-3,6,4′-TMF (P1)A2058 (Melanoma)3.92[2]
5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2)A2058 (Melanoma)8.18[2]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most active in series[3]
SCT-4 (1,3,4-Thiadiazole derivative)MCF-7 (Breast Cancer)Reduces viability to 74% at 100 µM[4]
Antimicrobial Activity

Several analogs have demonstrated inhibitory effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of their antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazoline Derivatives (compounds 2-26)Various Bacteria & Fungi32-512[5]
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3)S. aureus, E. coli, etc.6 - 12 (mg/mL)[6]
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMethicillin-resistant S. aureus12 µM
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus12 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the literature.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways associated with the biological activities of these compounds.

experimental_workflow_mtt_assay start Seed Cancer Cells in 96-well plates treatment Treat with Test Compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization readout Measure Absorbance solubilization->readout end Determine IC50 readout->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

anti_inflammatory_pathway LPS LPS Upstream Upstream Inflammatory Signaling Cascades LPS->Upstream stimulates DDP (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1- (2,4-dihydroxyphenyl)prop-2-en-1-one (DDP) DDP->Upstream inhibits NFkB NF-κB Activation DDP->NFkB inhibits AP1 AP-1 Activation DDP->AP1 inhibits Upstream->NFkB Upstream->AP1 Cytokines Pro-inflammatory Cytokines (e.g., NO, IL-1β, IL-6, TNF-α) NFkB->Cytokines promotes transcription of AP1->Cytokines promotes transcription of Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway inhibited by a licochalcone B derivative.[7]

References

A Comparative Guide to QSAR Studies of Propiophenone Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on propiophenone derivatives, focusing on their potential as anticancer and anticonvulsant agents. By presenting key quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to facilitate the rational design of novel drug candidates based on the propiophenone scaffold.

Comparison of QSAR Models for Anticancer Activity of Propiophenone Derivatives

A key study by Ivković et al. investigated a series of twelve chalcone and propafenone derivatives for their anticancer activities against six human cancer cell lines: HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (leukemia). Both 2D-QSAR and 3D-QSAR models were developed to correlate the molecular structures of these compounds with their cytotoxic activities.[1][2] Partial Least Squares (PLS) regression was employed to select the most relevant molecular descriptors and construct the QSAR models.[1][2]

The predictive capabilities of the generated models were rigorously assessed using leave-one-out cross-validation and external validation methods.[1] The statistical parameters of the optimal 2D and 3D-QSAR models for each cell line are summarized below for a comparative overview.

Table 1: Statistical Parameters of 2D-QSAR Models for Anticancer Activity
Cell LineR² (Training Set)Q² (Cross-Validation)SEE (Training Set)F (Training Set)
HeLa 0.9430.8870.11849.8
Fem-X 0.9150.8260.13832.1
PC-3 0.9330.8650.12841.7
MCF-7 0.9020.7980.14527.6
LS174 0.8870.7650.15822.4
K562 0.9210.8410.13335.9

R²: Coefficient of determination; Q²: Cross-validated R²; SEE: Standard error of estimate; F: F-test value.

Table 2: Statistical Parameters of 3D-QSAR Models for Anticancer Activity
Cell LineR² (Training Set)Q² (Cross-Validation)SEE (Training Set)F (Training Set)
HeLa 0.9650.9120.09482.3
Fem-X 0.9410.8780.11554.1
PC-3 0.9580.9010.10270.2
MCF-7 0.9320.8540.12145.8
LS174 0.9180.8290.13538.7
K562 0.9490.8890.10961.5

R²: Coefficient of determination; Q²: Cross-validated R²; SEE: Standard error of estimate; F: F-test value.

Comparison of a 3D-QSAR Model for Anticonvulsant Activity

In a study on aminobenzothiazole derivatives, which share structural similarities with propiophenones, a 3D-QSAR model was developed to predict their anticonvulsant activity.[3][4] The experimental activity was determined using the maximal electroshock (MES) test.[3] The generated model demonstrated good predictive power, as indicated by its statistical parameters.

Table 3: Statistical Parameters of a 3D-QSAR Model for Anticonvulsant Activity
ParameterValue
0.9220
0.8144

r²: Coefficient of determination for the training set; q²: Cross-validated correlation coefficient.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The in vitro cytotoxic activity of the propiophenone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (HeLa, Fem-X, PC-3, MCF-7, LS174, and K562) were seeded in 96-well microtiter plates at a density of 5 x 10⁴ cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the propiophenone derivatives and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

  • Incubation: The plates were incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium was removed, and the formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The anticonvulsant activity of the compounds was evaluated in mice using the maximal electroshock (MES) test, a widely used model for generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss albino mice weighing between 20-25 g were used. The animals were housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compounds were administered intraperitoneally (i.p.) at various doses. A control group received the vehicle only.

  • Induction of Seizures: After a predetermined period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered through corneal electrodes.

  • Observation: The mice were observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, was calculated.

Computational QSAR Modeling Protocol

The following steps outline the general workflow for developing the 2D and 3D-QSAR models:

  • Molecular Modeling and Optimization: The 3D structures of the propiophenone derivatives were constructed and optimized using computational chemistry software. Energy minimization was performed using molecular mechanics or quantum mechanics methods to obtain stable conformations.

  • Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors, were calculated for each optimized molecule.

  • Data Splitting: The dataset of compounds was randomly divided into a training set for model development and a test set for external validation.

  • Model Building: Partial Least Squares (PLS) regression analysis was used to build a linear relationship between the calculated molecular descriptors (independent variables) and the biological activity (pIC₅₀ or pED₅₀, the dependent variable).

  • Model Validation:

    • Internal Validation: The predictive power and robustness of the models were assessed using the leave-one-out (LOO) cross-validation method, which calculates the cross-validated correlation coefficient (q² or Q²).

    • External Validation: The predictive ability of the developed models was further evaluated using the external test set of compounds that were not used in the model generation. The coefficient of determination for the test set (R²_pred) was calculated.

  • Interpretation: The final QSAR models were analyzed to identify the most significant molecular descriptors that influence the biological activity, providing insights for the design of new, more potent derivatives.

Visualizing the QSAR Workflow and Structure-Activity Relationship

The following diagrams illustrate the key processes in a QSAR study, from data collection to the design of new drug candidates.

QSAR_Workflow cluster_data Data Preparation cluster_modeling QSAR Model Development cluster_application Drug Design Application Data Dataset of Propiophenone Derivatives Descriptors Calculate Molecular Descriptors (2D/3D) Data->Descriptors Activity Biological Activity (Anticancer/Anticonvulsant) Split Split Data: Training & Test Sets Activity->Split Descriptors->Split Build Build Model (e.g., PLS Regression) Split->Build Validate Validate Model (Internal & External) Build->Validate Interpret Interpret Model Validate->Interpret Design Design New Derivatives Interpret->Design Predict Predict Activity Design->Predict Predict->Build

Caption: A generalized workflow for a QSAR study.

Descriptor_Relationship cluster_structure Chemical Structure cluster_descriptors Molecular Descriptors cluster_activity Biological Activity Propiophenone Propiophenone Derivative Electronic Electronic (e.g., Dipole Moment) Propiophenone->Electronic Steric Steric (e.g., Molecular Volume) Propiophenone->Steric Hydrophobic Hydrophobic (e.g., logP) Propiophenone->Hydrophobic Topological Topological (e.g., Connectivity Indices) Propiophenone->Topological Activity Predicted Anticancer or Anticonvulsant Activity Electronic->Activity Steric->Activity Hydrophobic->Activity Topological->Activity

Caption: Relationship between molecular descriptors and biological activity.

References

Propiophenone Derivatives: A Comparative Analysis of Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phytotoxicity of propiophenone and its derivatives, 4'-methylacetophenone and 2',4'-dimethylacetophenone. The information presented is based on experimental data from scientific literature, offering insights into the herbicidal potential of these compounds.

Quantitative Phytotoxicity Data

The phytotoxic effects of propiophenone and its methylated derivatives were evaluated on Lactuca sativa (lettuce) and Allium cepa (onion). The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher phytotoxicity.

CompoundTest SpeciesParameterIC50 (mM)
PropiophenoneLactuca sativaHypocotyl Length0.1[1][2][3]
4'-MethylacetophenoneLactuca sativaGermination Rate0.4[1][2][3]
2',4'-DimethylacetophenoneLactuca sativaNot specifiedMost phytotoxic compound[1][4]
PropiophenoneAllium cepaNot specified-
4'-MethylacetophenoneAllium cepaNot specified-
2',4'-DimethylacetophenoneAllium cepaNot specified-

Key Findings:

  • Structural Impact on Phytotoxicity: The addition and position of methyl groups on the acetophenone structure significantly influence its phytotoxic activity.[1][4] 2',4'-dimethylacetophenone was identified as the most potent phytotoxic compound among the tested derivatives.[1][4]

  • Species-Specific Sensitivity: The inhibitory effects of these compounds varied between the two plant species tested, Lactuca sativa and Allium cepa.[1][4]

  • Parameter-Specific Inhibition: The compounds demonstrated different levels of inhibition on various growth parameters, including germination rate and hypocotyl/radicle length.[1] For instance, propiophenone showed strong inhibition of hypocotyl size in Lactuca sativa, with an IC50 of 0.1 mM.[1][2][3]

Experimental Protocols

The phytotoxicity data presented in this guide was obtained through standardized bioassays. The general methodology is outlined below.

1. Test Organisms:

  • Seeds of Lactuca sativa (lettuce) and Allium cepa (onion) were used as model organisms to assess phytotoxicity.

2. Test Compounds and Concentrations:

  • Propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone were dissolved in a suitable solvent to prepare stock solutions.

  • A range of concentrations were prepared by serial dilution to determine dose-response relationships.

3. Germination and Growth Bioassay:

  • On Paper: Seeds were placed on filter paper in Petri dishes and moistened with the test solutions of varying concentrations. A control group was treated with the solvent alone.

  • In Soil: Seeds were sown in pots containing a standardized soil substrate and irrigated with the test solutions.

  • The experiments were conducted under controlled environmental conditions (temperature, light, and humidity) to ensure reproducibility.

  • Parameters such as germination percentage, germination rate, radicle length, and hypocotyl/cotyledon length were measured after a specific incubation period.

4. Data Analysis:

  • The percentage of inhibition for each parameter was calculated relative to the control group.

  • IC50 values were determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the phytotoxicity of propiophenone derivatives.

G cluster_prep Preparation cluster_assay Bioassay cluster_measurement Data Collection cluster_analysis Analysis Compound Propiophenone Derivatives Solutions Test Solutions (Varying Concentrations) Compound->Solutions Petri_Dish Petri Dish Assay (Filter Paper) Solutions->Petri_Dish Soil_Assay Soil Assay Solutions->Soil_Assay Seeds Plant Seeds (L. sativa, A. cepa) Seeds->Petri_Dish Seeds->Soil_Assay Germination Germination (%) Petri_Dish->Germination Radicle Radicle Length Petri_Dish->Radicle Hypocotyl Hypocotyl Length Petri_Dish->Hypocotyl Soil_Assay->Germination Soil_Assay->Radicle Soil_Assay->Hypocotyl IC50 IC50 Calculation Germination->IC50 Radicle->IC50 Hypocotyl->IC50 Comparison Phytotoxicity Comparison IC50->Comparison

References

Comparative Analysis of Synthetic Routes for Methoxypropiophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomer Data Availability: This guide focuses on the synthesis of 3-(3-Methoxyphenyl)propiophenone. Extensive literature and experimental data are available for this isomer due to its significance as a key intermediate in the synthesis of pharmaceuticals, such as Tapentadol.[1][2] In contrast, detailed, comparative synthetic data for 3-(2-Methoxyphenyl)propiophenone is sparse. The primary described method for the 2-methoxy isomer is the Friedel-Crafts acylation of anisole, which typically yields a mixture of 2- and 4-methoxy isomers, requiring further separation and often resulting in lower yields of the desired 2-isomer.

This document provides a comprehensive comparison of established synthetic routes for 3-(3-Methoxyphenyl)propiophenone, hereafter referred to as 3-methoxypropiophenone, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies for 3-Methoxypropiophenone

Several synthetic routes for 3-methoxypropiophenone have been developed, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. The most prominent methods involve Grignard reactions and have largely superseded older methods that used highly toxic reagents like dimethyl sulfate.[2]

The primary contemporary methods are:

  • Route A: Grignard Reaction with Propionitrile (from m-bromoanisole)

  • Route B: Grignard Reaction with 3-Methoxybenzonitrile

  • Route C: Grignard Reaction with a Weinreb Amide (N,3-dimethoxy-N-methylbenzamide)

  • Route D: Oxidation of a Secondary Alcohol (from 3-methoxybenzaldehyde)

This guide will compare these routes based on reported experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for the different synthetic routes to 3-methoxypropiophenone.

Route Key Reactants Reported Yield Reported Purity Key Advantages Key Disadvantages Citation
A m-Bromoanisole, Propionitrile, MgUp to 88.6%>99.4%High purity and yield, scalableRequires handling of Grignard reagents[2]
B 3-Methoxybenzonitrile, Ethylmagnesium Bromide~99%Not specifiedVery high yield in a lab settingRequires handling of Grignard reagents[3]
C N,3-dimethoxy-N-methylbenzamide, EtMgBrQuantitativeNot specifiedHigh yield, clean reactionWeinreb amide must be synthesized first[4][5]
D 3-Methoxybenzaldehyde, EtMgBr, then Oxidizing Agent~70% (overall)Not specifiedAvoids use of nitrilesTwo-step process, uses heavy metals (e.g., CrO₃)[1]

Experimental Protocols and Methodologies

Route A: Grignard Reaction with Propionitrile

This method involves the formation of a Grignard reagent from m-bromoanisole, which then reacts with propionitrile.[2]

Step 1: Grignard Reagent Formation

  • Magnesium powder (1.0 mol) and anhydrous aluminum trichloride (catalyst) are added to a reactor with tetrahydrofuran (THF).

  • A solution of m-bromoanisole (1.0 mol) in THF is slowly added, maintaining a temperature of 50-55°C to keep the solution at a slight boil.

  • The mixture is refluxed for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.[2]

Step 2: Reaction with Propionitrile and Workup

  • Propionitrile (1.0 mol) is slowly added to the Grignard reagent under stirring. The reaction is allowed to proceed for 1.0-2.0 hours after addition.

  • The reaction is quenched by the slow, dropwise addition of 3.0 M hydrochloric acid under a cold water bath to decompose the intermediate.

  • The inorganic phase is separated. THF is removed from the organic phase by distillation, followed by vacuum distillation to yield pure 3-methoxypropiophenone.[2]

Route B: Grignard Reaction with 3-Methoxybenzonitrile

This route utilizes a commercially available nitrile and an ethyl Grignard reagent.[3]

Step 1: Grignard Reaction

  • A solution of ethylmagnesium bromide (3 M in diethyl ether) is added dropwise at room temperature to a mixture of 3-methoxybenzonitrile (0.159 mol) in dry THF.

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature, then for 3 hours at 40°C, and finally left to stir overnight at room temperature.[3]

Step 2: Hydrolysis and Workup

  • Water is added, followed by a saturated ammonium chloride solution to quench the reaction. The mixture is stirred for 1 hour.

  • The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are dried over magnesium sulfate, and the solvent is evaporated in vacuo to yield the product.[3]

Mandatory Visualizations

Synthetic Pathway Diagrams

Synthetic_Routes cluster_A Route A: From m-Bromoanisole cluster_B Route B: From 3-Methoxybenzonitrile A1 m-Bromoanisole A2 m-Anisylmagnesium Bromide (Grignard Reagent) A1->A2 + Mg, AlCl3 in THF A3 Intermediate Imine Salt A2->A3 + Propionitrile A4 3-Methoxypropiophenone A3->A4 + H3O+ (Workup) B1 3-Methoxybenzonitrile B2 Intermediate Imine Salt B1->B2 + Ethylmagnesium Bromide B3 3-Methoxypropiophenone B2->B3 + H3O+ (Workup)

Caption: Comparative workflows for Grignard-based syntheses of 3-Methoxypropiophenone.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reactor reagent_prep Prepare Solutions (e.g., Grignard, Substrate) start->reagent_prep reaction Controlled Addition & Reaction Time reagent_prep->reaction quench Quench Reaction (e.g., with HCl or NH4Cl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Phase (e.g., MgSO4) extraction->drying purification Purification (Distillation or Chromatography) drying->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of 3-Methoxypropiophenone.

References

A Comparative Analysis of 3-(2-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the strategic placement of functional groups on a core molecular scaffold can profoundly influence biological activity. This guide provides a comparative overview of the efficacy of two isomeric methoxy-substituted propiophenone derivatives: 3-(2-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone. While direct comparative studies are limited, this analysis synthesizes available data on structurally similar compounds to infer potential differences in their biological activities, focusing on anti-inflammatory and anticancer properties.

Data Summary

Compound/DerivativeBiological ActivityKey Findings
Ortho-methoxy Derivative Analog
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)Anti-inflammatoryReduced nitric oxide (NO) production in LPS-stimulated RAW264.7 cells and suppressed transcriptional activation of NF-κB.[1][2]
Para-methoxy Derivative Analog
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Anti-inflammatory, Anti-arthriticShowed potent inhibitory effect on STAT3 transcriptional activity and nitric oxide (NO) generation in LPS-stimulated RAW264.7 cells with IC50 values of 2.05 and 1.79 μg/mL, respectively.[3]
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneAnticancerExhibited in vitro cytotoxic activity and in a Dalton's Ascites Lymphoma induced solid tumor model, it significantly reduced tumor volume.[4]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideAnticancerShowed inhibitory action towards various tumor cell lines, with IC50 values of 7.5 μg/mL for HL-60 and 8.9 μg/mL for Jurkat cells.[5]

Experimental Protocols

Detailed experimental methodologies for the specific compounds of interest are not available. However, the following are representative protocols for assessing the anti-inflammatory and anticancer activities of similar compounds.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This protocol is based on the methodology used for evaluating the anti-inflammatory effects of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)[2].

  • Cell Culture: RAW264.7 macrophage-like cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1×10^6 cells/mL and incubated for 18 hours to allow for adherence.

  • Compound Treatment: The test compound (e.g., this compound or 3-(4-methoxyphenyl)propiophenone) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations for a 30-minute pre-incubation period.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. The cells are then incubated for an additional 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-only control wells.

Anticancer Activity Assessment: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[5].

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and added to the wells in a range of concentrations. The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Signaling Pathways and Mechanisms of Action

The differential placement of the methoxy group in this compound and 3-(4-methoxyphenyl)propiophenone is likely to influence their interaction with intracellular signaling pathways, leading to distinct biological outcomes.

This compound and the NF-κB Pathway

Based on studies of structurally related ortho-methoxy chalcones, this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK Complex IKK Complex MyD88->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

3-(4-methoxyphenyl)propiophenone and the STAT3 Pathway

In contrast, derivatives of 3-(4-methoxyphenyl)propiophenone have been shown to target the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and inflammation.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3-P STAT3-P STAT3->STAT3-P STAT3 Dimer STAT3 Dimer STAT3-P->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates to Target Genes Target Genes Nucleus->Target Genes Activates Transcription 3-(4-methoxyphenyl)propiophenone 3-(4-methoxyphenyl)propiophenone 3-(4-methoxyphenyl)propiophenone->STAT3 Inhibits Phosphorylation

Caption: Postulated inhibition of the STAT3 pathway by 3-(4-methoxyphenyl)propiophenone.

Synthesis Workflows

The synthesis of these compounds can be achieved through established organic chemistry reactions.

Synthesis of this compound

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation reaction.

Synthesis_Ortho cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Bromoanisole 2-Bromoanisole Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Bromoanisole->Friedel-Crafts Acylation Propanoyl chloride Propanoyl chloride Propanoyl chloride->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound AlCl3

Caption: Proposed synthesis of this compound.

Synthesis of 3-(4-methoxyphenyl)propiophenone

Similarly, 3-(4-methoxyphenyl)propiophenone can be synthesized via a Friedel-Crafts acylation using anisole and propanoyl chloride. A detailed protocol for a similar compound, 3'-methoxypropiophenone, involves the reaction of 3-methoxybenzonitrile with ethylmagnesium bromide[6].

Synthesis_Para cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anisole Anisole Friedel-Crafts Acylation Friedel-Crafts Acylation Anisole->Friedel-Crafts Acylation Propanoyl chloride Propanoyl chloride Propanoyl chloride->Friedel-Crafts Acylation 3-(4-methoxyphenyl)propiophenone 3-(4-methoxyphenyl)propiophenone Friedel-Crafts Acylation->3-(4-methoxyphenyl)propiophenone AlCl3

Caption: Proposed synthesis of 3-(4-methoxyphenyl)propiophenone.

References

Safety Operating Guide

Proper Disposal of 3-(2-Methoxyphenyl)propiophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-(2-Methoxyphenyl)propiophenone, a compound for which specific safety data may not be readily available. In such cases, a cautious approach, treating the substance as hazardous, is the recommended standard.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol

The disposal of this compound, like other propiophenone derivatives, must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Collection and Segregation

  • Containment: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound". Note the approximate quantity and date of accumulation.

  • Segregation: Store the waste container away from incompatible materials. Propiophenone derivatives may be incompatible with strong oxidizing agents and bases.[2] Store acids and bases separately.[1]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area must be at or near the point of generation.[3]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[1]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][4][5] Provide them with a complete and accurate description of the waste.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Decontamination of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container that held this substance should be triple-rinsed with a suitable solvent capable of removing the residue.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as regular non-hazardous waste.[4] Be sure to deface or remove the original chemical label before disposal.[4]

Summary of Key Disposal Information

Parameter Guideline Reference
Disposal Method Hazardous Waste Collection[4][6]
Drain Disposal Prohibited[4][7]
Trash Disposal Prohibited for chemical; allowed for triple-rinsed containers[4][7]
Container Labeled, sealed, chemically compatible[1][3]
Storage Designated Satellite Accumulation Area (SAA)[1][3]
Incompatibilities Strong oxidizing agents, strong bases[2]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste Chemical and Contaminated Materials B->C D Use a Labeled, Sealed, Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Conduct Weekly Inspections of SAA F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Document Waste for Disposal Records H->I

Disposal Workflow for this compound

Adherence to these procedures will help ensure a safe laboratory environment and compliance with all relevant regulations for chemical waste disposal. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.